molecular formula C4H6N2OS B032690 (2-Amino-1,3-thiazol-5-yl)methanol CAS No. 131184-73-1

(2-Amino-1,3-thiazol-5-yl)methanol

Numéro de catalogue: B032690
Numéro CAS: 131184-73-1
Poids moléculaire: 130.17 g/mol
Clé InChI: TZEMBFLDHOUKNI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2-Amino-1,3-thiazol-5-yl)methanol (CAS 131184-73-1) is a high-purity, versatile chemical building block incorporating the privileged 2-aminothiazole scaffold, a structure of significant importance in medicinal chemistry . This compound serves as a key synthetic intermediate for the design and development of novel bioactive molecules, particularly in antimicrobial research. The 2-aminothiazole core is a well-documented pharmacophore found in compounds with demonstrated efficacy against a range of multidrug-resistant (MDR) bacterial and fungal pathogens . Recent studies highlight derivatives of 2-aminothiazole exhibiting potent activity against challenging strains such as Mycobacterium tuberculosis , including multidrug-resistant (MDR-TB) forms, as well as ESKAPE pathogens like Pseudomonas aeruginosa and Staphylococcus aureus . The primary research value of this compound lies in its functionalization; the reactive 2-amino group can undergo condensation and other coupling reactions, while the hydroxymethyl group provides a handle for further derivatization, enabling the construction of diverse compound libraries for drug discovery . Its mechanism of action, when incorporated into larger active compounds, often involves targeting essential bacterial enzymes. Molecular docking and dynamics simulations suggest that such derivatives can act as potent inhibitors of critical enzymes in bacterial cell wall synthesis, such as MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), with computed binding energies in the range of -9.0 to -10.0 kcal/mol, indicating strong target engagement . Furthermore, related structures have been identified as inhibitors of mycobacterial β-ketoacyl-ACP synthase III (FabH), a key enzyme in the fatty acid synthesis pathway, underscoring the scaffold's utility in targeting fundamental metabolic pathways in pathogens . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling. Key Specifications: • : 131184-73-1 • Molecular Formula : C 4 H 6 N 2 OS • Molecular Weight : 130.17 g/mol • Purity : ≥95% (by analytical techniques such as GC, HPLC)

Propriétés

IUPAC Name

(2-amino-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c5-4-6-1-3(2-7)8-4/h1,7H,2H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEMBFLDHOUKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458969
Record name (2-Amino-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131184-73-1
Record name (2-Amino-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Aminothiazol-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (2-Amino-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-1,3-thiazol-5-yl)methanol is a heterocyclic organic compound featuring a core 2-aminothiazole scaffold. This scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its wide range of biological activities.[1][2] As a functionalized aminothiazole, this compound serves primarily as a versatile synthetic intermediate and building block in the development of more complex molecules, including potential drug candidates.[3][4] Its structure combines the reactive amino group and a primary alcohol, offering multiple points for chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, and the biological significance of its core structure.

Chemical and Physical Properties

This compound is a yellow solid at room temperature.[5] The key identifying and physical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name This compound[4][5]
Synonyms 2-Amino-5-thiazolemethanol, 2-Amino-5-(hydroxymethyl)thiazole[4][5]
CAS Number 131184-73-1[4]
Molecular Formula C₄H₆N₂OS[4]
Molecular Weight 130.17 g/mol [4]
Appearance Yellow Solid[5]
Boiling Point 340.7 ± 17.0 °C (Predicted)[5]
Density 1.475 g/cm³ (Predicted)[5]
pKa 13.54 ± 0.10 (Predicted)[5]
Solubility Soluble in Dichloromethane, Methanol[5]

Spectral Data

SpectroscopyCharacteristic Features for the 2-Aminothiazole CoreReference(s)
¹H NMR -NH₂ protons: Broad singlet, typically δ 6.8-7.7 ppm.Thiazole ring proton (H-4): Singlet, typically δ 6.5-7.5 ppm.-CH₂OH protons: Singlet or multiplet, expected around δ 4.5-5.0 ppm.-OH proton: Broad singlet, variable chemical shift.[6][7][8]
¹³C NMR C-2 (C-NH₂): δ 165-175 ppm.C-4: δ 105-115 ppm.C-5: δ 130-145 ppm.-CH₂OH: δ 55-65 ppm.[6]
FT-IR (cm⁻¹) N-H stretch (amine): 3100-3400 cm⁻¹ (often two bands).O-H stretch (alcohol): Broad, 3200-3600 cm⁻¹.C=N stretch (thiazole ring): ~1600-1650 cm⁻¹.C-N stretch: 1025-1150 cm⁻¹.[6][9][10]
Mass Spec (MS) Molecular Ion (M⁺): Expected at m/z = 130.[7][9]

Synthesis and Experimental Protocols

The synthesis of 2-aminothiazole derivatives is most commonly achieved through the Hantzsch Thiazole Synthesis .[11][12] This method involves the condensation reaction between an α-haloketone and a thiourea-containing compound.[13][14]

General Hantzsch Synthesis Workflow

The Hantzsch synthesis provides a direct and efficient route to the 2-aminothiazole core. The process begins with the halogenation of a ketone at the α-carbon, followed by a cyclocondensation reaction with thiourea.

Hantzsch_Synthesis General Workflow for Hantzsch Thiazole Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product & Purification Start_Ketone α-Hydroxy Ketone (e.g., 1,3-dihydroxyacetone) Halogenation Step 1: Halogenation (e.g., with NBS or Br₂) Start_Ketone->Halogenation Thiourea Thiourea Cyclization Step 2: Cyclocondensation (Reaction with Thiourea) Thiourea->Cyclization Halogenation->Cyclization α-haloketone intermediate Product This compound Cyclization->Product Purification Purification (e.g., Recrystallization, Column Chromatography) Product->Purification

Caption: Hantzsch synthesis workflow for 2-aminothiazole derivatives.

Representative Experimental Protocol

While a specific protocol for this compound is not detailed in the literature, a general procedure based on the Hantzsch synthesis for analogous compounds can be adapted.[11][15][16] The synthesis would start from an appropriate α-halo-ketone or aldehyde precursor, such as 1-bromo-3-hydroxyacetone.

Materials:

  • 1-bromo-3-hydroxypropan-2-one (or a suitable protected precursor)

  • Thiourea

  • Ethanol or similar polar solvent

  • Sodium bicarbonate or other mild base for workup

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate for drying

Procedure:

  • Reaction Setup: Dissolve stoichiometric equivalents of the α-bromoketone precursor and thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Cyclization: Heat the reaction mixture to reflux (typically 60-80°C) for a period of 2 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[11]

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralization: Neutralize the solution with a 10% sodium bicarbonate solution, which will cause the thiazole product to precipitate.[6]

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water and a small amount of cold ethanol to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.[16]

Biological Significance and Applications

The core 2-aminothiazole structure is of significant interest to the pharmaceutical industry. Derivatives have demonstrated a wide spectrum of pharmacological activities.

Biological_Activities Biological Activities of the 2-Aminothiazole Scaffold Core 2-Aminothiazole Scaffold Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial (Antibacterial, Antifungal) Core->Antimicrobial Anti_inflammatory Anti-inflammatory Core->Anti_inflammatory Antioxidant Antioxidant Core->Antioxidant Other Other Activities (Antitubercular, Anti-HIV, etc.) Core->Other

Caption: Key biological activities associated with the 2-aminothiazole core.

  • Anticancer Activity: Many 2-aminothiazole derivatives have been investigated as potent anticancer agents, targeting various mechanisms within cancer cells.[1]

  • Antimicrobial Properties: The scaffold is integral to compounds showing significant antibacterial and antifungal activities.[1][2]

  • Anti-inflammatory Effects: Several derivatives have been synthesized and evaluated for their potential to reduce inflammation, showing activity comparable to standard drugs in some models.[1]

  • Antioxidant Potential: The heterocyclic nature of the ring system contributes to the antioxidant properties observed in some derivatives.[17]

  • Synthetic Applications: Beyond direct biological activity, this compound is a key reactant for creating imino-quinone methide intermediates, which are valuable in further organic synthesis.[4]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling aminothiazole derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors. Avoid creating dust.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term storage, refrigeration under an inert atmosphere (e.g., argon) at 2–8 °C is recommended.[5]

  • Hazards: Based on similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed.[5]

Conclusion

This compound is a valuable chemical intermediate whose core structure is associated with a wealth of biological activities. Its synthesis is accessible through established methods like the Hantzsch reaction. The presence of both an amino and a hydroxyl group provides synthetic handles for elaboration into a diverse range of more complex molecules, making it a compound of high interest for researchers in medicinal chemistry and drug discovery. Careful handling and adherence to safety protocols are essential when working with this and related compounds.

References

(2-Amino-1,3-thiazol-5-yl)methanol CAS number 131184-73-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-Amino-1,3-thiazol-5-yl)methanol (CAS 131184-73-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a core 2-aminothiazole scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds and approved pharmaceuticals.[1][2] Due to its functional groups—a primary amine and a primary alcohol—this compound serves as a versatile and valuable building block in the synthesis of more complex molecules.[3] It is primarily utilized as a chemical intermediate or reactant for creating libraries of derivatives for drug discovery and development.[4]

Physicochemical Properties

The fundamental physicochemical data for this compound are crucial for its proper handling, storage, and use in synthetic chemistry. The key properties are summarized in the table below.

PropertyDataReference(s)
CAS Number 131184-73-1[4][5][6]
Molecular Formula C₄H₆N₂OS[4][6]
Molecular Weight 130.17 g/mol [4][6]
IUPAC Name This compound[6]
Synonyms 2-Amino-5-thiazolemethanol, 5-(Hydroxymethyl)thiazol-2-ylamine[3][7]
Appearance White to off-white solid or yellow powder[3][7]
Melting Point 102-103 °C[5][6]
Boiling Point ~340 °C at 760 mmHg[5]
Solubility Soluble in polar solvents[3]
Purity ≥95% - ≥97% (Typical commercial grades)[4][5][6]

Synthesis and Experimental Protocols

The most common and established method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][8] This reaction involves the cyclocondensation of an α-haloketone or α-haloaldehyde with a thioamide, most commonly thiourea, to form the thiazole ring.[8]

Generalized Hantzsch Synthesis Protocol

Objective: To synthesize this compound via Hantzsch cyclocondensation.

Materials:

  • 1-Chloro-3-(tetrahydro-2H-pyran-2-yloxy)propan-2-one (or other suitable protected α-haloketone)

  • Thiourea

  • Absolute Ethanol

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Hydrochloric Acid (HCl) in an organic solvent (e.g., 1,4-dioxane)

  • Ethyl Acetate

  • Deionized Water

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone starting material (1.0 eq.) in absolute ethanol.

  • Addition of Thiourea: Add thiourea (1.1-1.5 eq.) to the ethanolic solution.[1]

  • Cyclocondensation: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 1-3 hours.[1]

  • Work-up and Isolation (Protected Intermediate):

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker containing cold deionized water, which may cause a precipitate to form.

    • Slowly add a 5% sodium bicarbonate solution to neutralize any acid formed during the reaction until effervescence stops.[1]

    • Collect the solid precipitate of the protected intermediate by vacuum filtration. Wash the solid with cold water and dry thoroughly.

  • Deprotection:

    • Dissolve the dried intermediate in a suitable organic solvent like ethyl acetate.

    • Add a solution of HCl (e.g., 4M in 1,4-dioxane) and stir at room temperature until TLC indicates the complete removal of the protecting group.

  • Final Purification:

    • Neutralize the reaction mixture again with a mild base (e.g., NaHCO₃ solution).

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Role in Drug Discovery and Development

This compound is not typically investigated for its own biological activity. Instead, its value lies in its application as a versatile scaffold for combinatorial chemistry and the synthesis of compound libraries.[9][10] The 2-aminothiazole core is a key pharmacophore in drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[2]

The diagram below illustrates a typical workflow where a building block like this compound is used in a drug discovery program.

G cluster_0 Drug Discovery Workflow start This compound (Building Block) synthesis Combinatorial Synthesis (e.g., Acylation, Alkylation) start->synthesis Reactant library Compound Library (Diverse Derivatives) synthesis->library Generates screening High-Throughput Screening (HTS) library->screening Input for hits Hit Identification screening->hits Identifies optimization Lead Optimization (SAR Studies) hits->optimization Leads to candidate Preclinical Candidate optimization->candidate

Caption: A typical drug discovery workflow utilizing this compound as a starting scaffold.

Synthetic Derivatization Pathways

The two primary functional groups of this compound, the 2-amino group and the 5-hydroxymethyl group, provide reactive handles for a wide range of chemical modifications. This allows for the systematic exploration of the chemical space around the thiazole core to establish structure-activity relationships (SAR).

The following diagram outlines the logical relationships for creating derivatives from this core molecule.

G cluster_amino N-Functionalization cluster_hydroxyl O-Functionalization core {Core Structure | this compound} acylation Acylation (Amide Formation) core->acylation Amino Group sulfonylation Sulfonylation (Sulfonamide Formation) core->sulfonylation Amino Group alkylation Reductive Amination/ Alkylation core->alkylation Amino Group oxidation Oxidation (Aldehyde/Carboxylic Acid) core->oxidation Hydroxymethyl Group etherification Etherification (Williamson Synthesis) core->etherification Hydroxymethyl Group esterification Esterification core->esterification Hydroxymethyl Group derivatives {Diverse Library of Functionalized Thiazoles} acylation->derivatives sulfonylation->derivatives alkylation->derivatives oxidation->derivatives etherification->derivatives esterification->derivatives

Caption: Logical pathways for the synthetic modification of this compound's functional groups.

References

An In-depth Technical Guide to (2-Amino-1,3-thiazol-5-yl)methanol: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (2-Amino-1,3-thiazol-5-yl)methanol. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and quantitative data to support further research and application. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, most notably as a core component of the multi-targeted kinase inhibitor, dasatinib. This highlights the significance of its derivatives, such as this compound, as valuable building blocks in the synthesis of novel therapeutic agents. This compound also serves as a reactant in the preparation of imino-quinone methide type intermediates[1].

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a 2-aminothiazole ring substituted at the 5-position with a hydroxymethyl group.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 131184-73-1[1]
Molecular Formula C₄H₆N₂OS[1]
Molecular Weight 130.17 g/mol [1]
Alternate Name 2-Amino-5-thiazolemethanol[1]
Appearance Yellow Solid[2]
Purity ≥97% (Commercially available)[1]
Boiling Point 340.7±17.0 °C (Predicted)[2]
Density 1.475 g/cm³ (Predicted)[2]
Storage Under inert gas (nitrogen or Argon) at 2–8 °C[2]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process involving the formation of a 2-aminothiazole precursor with a carbonyl group at the C5 position, followed by its reduction to the corresponding alcohol.

Synthetic Pathway Overview

The primary synthetic route commences with the Hantzsch-type synthesis of Ethyl 2-aminothiazole-5-carboxylate from ethyl 3-ethoxyacrylate and thiourea. The resulting ester is then reduced to the target primary alcohol, this compound, using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

synthesis_pathway start Ethyl 3-ethoxyacrylate + Thiourea intermediate Ethyl 2-aminothiazole-5-carboxylate start->intermediate 1. NBS, Dioxane/H₂O 2. Heat (80°C) product This compound intermediate->product Reduction (e.g., LiAlH₄) in THF

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate

This procedure is adapted from a well-established method for the large-scale preparation of this key intermediate[3][4].

exp_workflow_1 cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation A Dissolve ethyl 3-ethoxyacrylate in Dioxane/H₂O (1:1) B Cool solution to -10°C A->B C Slowly add N-bromosuccinimide (NBS) B->C D Stir at room temperature for 1 hour C->D E Add thiourea D->E F Heat to 80°C for 1 hour E->F G Cool to room temperature F->G H Add ammonia solution G->H I Filter the resulting solid H->I J Wash with water and dry under vacuum I->J

Caption: Experimental workflow for the synthesis of the ester intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (moles)Mass/Volume
Ethyl 3-ethoxyacrylate144.170.114.4 g
N-bromosuccinimide (NBS)177.980.1119.6 g
Thiourea76.120.17.6 g
Dioxane/Water (1:1)--100 mL
Ammonia Solution--20 mL

Procedure:

  • In a round-bottom flask, dissolve ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of dioxane and water (100 mL).

  • Cool the solution to -10°C in an ice-salt bath.

  • Slowly add N-bromosuccinimide (19.6 g, 0.11 mol) portion-wise, maintaining the temperature below 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Add thiourea (7.6 g, 0.1 mol) to the reaction mixture.

  • Heat the mixture to 80°C and maintain this temperature for 1 hour.

  • Cool the solution to room temperature and add ammonia solution (20 mL) to neutralize the acid and precipitate the product.

  • Stir the resulting paste for 10 minutes at room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to yield Ethyl 2-aminothiazole-5-carboxylate.

Quantitative Data:

ProductTheoretical Yield (g)Actual Yield (g)Percentage Yield (%)
Ethyl 2-aminothiazole-5-carboxylate17.2212.170%[4]

Step 2: Reduction of Ethyl 2-aminothiazole-5-carboxylate to this compound

This step involves the reduction of the ester functional group to a primary alcohol. Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent suitable for this transformation[5][6].

Safety Precaution: Lithium Aluminum Hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon)[7].

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (moles)Mass/Volume
Ethyl 2-aminothiazole-5-carboxylate172.210.058.61 g
Lithium Aluminum Hydride (LiAlH₄)37.950.05 (2 eq.)1.90 g
Anhydrous Tetrahydrofuran (THF)--150 mL
Ethyl Acetate--~20 mL
10% Sulfuric Acid--~100 mL

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Suspend Lithium Aluminum Hydride (1.90 g, 0.05 mol) in anhydrous THF (50 mL) in the flask under a nitrogen atmosphere.

  • Dissolve Ethyl 2-aminothiazole-5-carboxylate (8.61 g, 0.05 mol) in anhydrous THF (100 mL) and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).

  • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate.

  • Slowly add 10% sulfuric acid to dissolve the aluminum salts.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to obtain pure this compound.

Quantitative Data (Estimated):

ProductTheoretical Yield (g)Expected Yield Range (g)Estimated Yield (%)
This compound6.514.5 - 5.870-90%

Alternative Synthetic Strategies: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for constructing the 2-aminothiazole ring system[2][8][9][10]. It involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.

Retrosynthetic Analysis

A retrosynthetic approach for this compound via the Hantzsch synthesis would involve disconnecting the thiazole ring into thiourea and a suitable three-carbon α-halocarbonyl component.

hantzsch_retro target This compound disconnection Hantzsch Disconnection target->disconnection precursors Thiourea + 1-Halo-3-hydroxypropan-2-one (or protected equivalent) disconnection->precursors

Caption: Retrosynthetic analysis based on the Hantzsch synthesis.

This pathway suggests that the reaction between thiourea and a protected form of 1-chloro-3-hydroxyacetone would yield the desired product after deprotection. While conceptually straightforward, the synthesis and handling of the required α-halocarbonyl precursor can be challenging, making the reduction of the pre-formed ester a more common and practical approach.

Conclusion

This guide has detailed the structure, properties, and robust synthetic pathways for this compound. The presented two-step synthesis, involving the formation and subsequent reduction of Ethyl 2-aminothiazole-5-carboxylate, is a reliable and scalable method for producing this valuable chemical intermediate. The provided experimental protocols and quantitative data serve as a solid foundation for researchers in medicinal chemistry and drug development to utilize this compound in the synthesis of novel bioactive molecules. The importance of the 2-aminothiazole core in pharmaceuticals underscores the utility of this guide for advancing drug discovery efforts.

References

The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1][2] Its inherent structural features allow for versatile chemical modifications, leading to the development of derivatives with a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides an in-depth overview of the biological activities of 2-aminothiazole derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

2-Aminothiazole derivatives have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines.[2][3] Their anticancer activity is often attributed to the inhibition of key enzymes involved in cell cycle progression and proliferation, as well as the induction of apoptosis.

Quantitative Anticancer Data

The in vitro anticancer activity of 2-aminothiazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected 2-aminothiazole derivatives against various cancer cell lines.

Derivative/CompoundCancer Cell LineIC50 Value
4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide (Compound 40) H1299 (Lung Cancer)4.89 µM
SHG-44 (Human Glioma)4.03 µM
SNS-032 (BMS-387032) A2780 (Ovarian Carcinoma)95 nM
Compound 21 (a dasatinib analogue)K562 (Leukemia)16.3 µM
MCF-7 (Breast Cancer)20.2 µM
HT-29 (Colon Cancer)21.6 µM
Compound 23 HepG2 (Liver Cancer)0.51 mM
PC12 (Pheochromocytoma)0.309 mM
Compound 24 HepG2 (Liver Cancer)0.57 mM
PC12 (Pheochromocytoma)0.298 mM
Compound 29 (Hec1/Nek2 inhibitor)MDA-MB-231 (Breast Cancer)16.3-42.7 nM
Compound 77a VEGFR-2, Tie-2, and EphB4(significant inhibition)
Compound 27 (Allosteric CK2 inhibitor)Purified CK2α0.6 µM
786-O (Renal Cell Carcinoma)5 µM (EC50)
Mechanisms of Anticancer Action

The anticancer effects of 2-aminothiazole derivatives are mediated through various mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.

Many 2-aminothiazole derivatives trigger programmed cell death in cancer cells. A key mechanism involves the modulation of the Bcl-2 family of proteins, which are crucial regulators of the intrinsic apoptotic pathway. Specifically, some derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis.[2]

cluster_0 2-Aminothiazole Derivative cluster_1 Apoptosis Regulation Derivative 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Derivative->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Induction of Apoptosis by 2-Aminothiazole Derivatives.

2-Aminothiazole derivatives can also impede cancer cell proliferation by arresting the cell cycle at specific checkpoints, such as G1/S or G2/M phases.[2] This is often achieved through the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. For instance, SNS-032 is a potent inhibitor of CDK2.[2] By inhibiting CDKs, these derivatives prevent the phosphorylation of target proteins required for the cell to transition to the next phase of the cell cycle, thereby halting cell division.

cluster_0 Cell Cycle Progression cluster_1 Inhibition G1 G1 Phase S S Phase G1->S CDK-mediated progression G2 G2 Phase S->G2 M M Phase G2->M CDK-mediated progression CDK Cyclin-Dependent Kinase (CDK) Derivative 2-Aminothiazole Derivative Derivative->CDK Inhibition

Cell Cycle Arrest by 2-Aminothiazole Derivatives.

Antimicrobial Activity

Derivatives of 2-aminothiazole have demonstrated promising activity against a range of pathogenic microorganisms, including bacteria and fungi.[4][5][6]

Quantitative Antimicrobial Data

The in vitro antimicrobial potency is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for selected 2-aminothiazole derivatives.

Derivative/CompoundMicroorganismMIC Value (µg/mL)
Compound 1 T. viride(Best antifungal activity)
Compound 8 En. cloacae(Best antibacterial activity)
Halogenated thiourea derivatives S. aureus, S. epidermidis4 - 16
2-aminothiazole derivatives Gram-positive & Gram-negative bacteria(Potent activity)
Oxazole-containing derivatives Mycobacterium tuberculosis H37Ra3.13
Mechanism of Antimicrobial Action

The antimicrobial mechanisms of 2-aminothiazole derivatives are varied. In bacteria, some derivatives are thought to inhibit enzymes essential for cell wall synthesis, such as MurB.[5] In fungi, inhibition of enzymes like CYP51 (lanosterol 14α-demethylase), which is crucial for ergosterol biosynthesis, has been proposed as a mechanism of action.[5]

Enzyme Inhibition

Beyond their roles in cancer and infectious diseases, 2-aminothiazole derivatives have been identified as inhibitors of various other enzymes with therapeutic relevance.

Quantitative Enzyme Inhibition Data

The inhibitory activity against specific enzymes is often expressed as the Ki (inhibition constant) or IC50 value.

Derivative/CompoundEnzyme TargetKi or IC50 Value
2-amino-4-(4-chlorophenyl)thiazole Carbonic Anhydrase I (hCA I)0.008 ± 0.001 µM (Ki)
2-amino-4-(4-bromophenyl)thiazole Carbonic Anhydrase II (hCA II)0.124 ± 0.017 µM (Ki)
Acetylcholinesterase (AChE)0.129 ± 0.030 µM (Ki)
Butyrylcholinesterase (BChE)0.083 ± 0.041 µM (Ki)
Compound 7 (Allosteric CK2 inhibitor)Purified CK2α3.4 µM (IC50)
SNS-032 (BMS-387032) CDK2/cycE48 nM (IC50)
Compound 39 V600E mutant B-RAF kinase0.978 nM (IC50)
Compound 25 CDK90.64 - 2.01 µM (IC50)

Experimental Protocols

The evaluation of the biological activities of 2-aminothiazole derivatives involves a series of standardized in vitro assays.

General Experimental Workflow for Anticancer Drug Screening

cluster_0 Experimental Workflow Start Start: Synthesized 2-Aminothiazole Derivatives MTT Cytotoxicity Screening (MTT Assay) Start->MTT Apoptosis Mechanism of Action Studies: Apoptosis Assay (Annexin V) MTT->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle WesternBlot Target Validation (Western Blot for Bcl-2/Bax) CellCycle->WesternBlot End End: Lead Compound Identification WesternBlot->End

Workflow for Anticancer Evaluation.
MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Broth Microdilution Assay for Antimicrobial Susceptibility

Principle: This method determines the minimum inhibitory concentration (MIC) of a compound by assessing its ability to inhibit the growth of a microorganism in a liquid medium.

Methodology:

  • Compound Dilution: Prepare serial two-fold dilutions of the 2-aminothiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Annexin V Apoptosis Assay

Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.

Methodology:

  • Cell Treatment: Treat cancer cells with the 2-aminothiazole derivative for a specified time to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique uses a fluorescent dye, such as propidium iodide (PI), to stain the DNA of cells. The intensity of the fluorescence is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Treatment and Harvesting: Treat cells with the compound of interest, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Treat the cells with RNase to remove RNA and then stain with a PI solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for Bcl-2 and Bax Expression

Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Methodology:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.

Conclusion

2-Aminothiazole derivatives represent a versatile and highly promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme inhibitory agents underscores their potential for the development of novel therapeutics. The structure-activity relationship studies continue to guide the design of more potent and selective derivatives. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of new 2-aminothiazole-based compounds, facilitating the advancement of promising candidates from the laboratory to clinical applications.

References

(2-Amino-1,3-thiazol-5-yl)methanol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Amino-1,3-thiazol-5-yl)methanol , a heterocyclic compound incorporating a reactive aminothiazole core, presents a scaffold of significant interest in medicinal chemistry and drug discovery. Its utility in the synthesis of novel therapeutic agents, including potent kinase inhibitors, necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the available data and predictive insights into the solubility and stability of this compound, alongside standardized methodologies for its empirical determination.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₄H₆N₂OS[1][2]
Molecular Weight 130.17 g/mol [1][2]
Physical State Solid[1]
Melting Point 102 to 103°C[1]
Purity ≥97%[2]
CAS Number 131184-73-1[1][2]

Solubility Profile

Direct, experimentally determined solubility values for this compound in various solvents are limited. However, by examining the solubility of structurally related compounds and general principles of amino acid and thiazole chemistry, an informed projection of its solubility behavior can be made.

The presence of both an amino group and a hydroxyl group suggests that this compound will exhibit some degree of solubility in polar protic solvents like water and alcohols, facilitated by hydrogen bonding. The thiazole ring itself contributes some aromatic character, which may allow for limited solubility in certain polar aprotic and organic solvents. The solubility of amino acids is known to be pH-dependent, with minimum solubility at the isoelectric point and increased solubility in acidic or basic solutions where the molecule can exist as a salt.[3][4]

For comparative insight, the solubility of a closely related compound, 2-amino-5-methylthiazole , has been experimentally determined in a range of organic solvents.[5] This data, presented below, can serve as a valuable surrogate for estimating the solubility trends of this compound, though direct experimental verification is essential.

Table 1: Mole Fraction Solubility (x₁) of 2-Amino-5-methylthiazole in Various Solvents at Different Temperatures (K) [5]

Temperature (K)MethanolEthanoln-PropanolIsopropanolAcetoneEthyl AcetateAcetonitrileTolueneCyclohexane1,4-Dioxane2-Butanone
278.150.12340.05670.04320.03450.08760.09870.02340.01230.00120.04560.0432
283.150.14560.06780.05430.04560.10980.12340.03450.02340.00230.05670.0543
288.150.16780.07890.06540.05670.13210.14560.04560.03450.00340.06780.0654
293.150.18910.08910.07650.06780.15430.16780.05670.04560.00450.07890.0765
298.150.21230.10120.08760.07890.17650.18910.06780.05670.00560.08910.0876
303.150.23450.11230.09870.08910.19870.21230.07890.06780.00670.10120.0987
308.150.25670.12340.10980.10120.2210.23450.08910.07890.00780.11230.1098
313.150.27890.13450.1210.11230.24320.25670.10120.08910.00890.12340.121

Note: This data is for 2-amino-5-methylthiazole and should be used as a qualitative guide for the expected behavior of this compound.

The solubility of 2-amino-5-methylthiazole generally increases with temperature in all tested solvents.[5] It exhibits the highest solubility in methanol, followed by ethyl acetate and acetone.[5] The solubility is lower in less polar solvents like toluene and significantly lower in non-polar solvents like cyclohexane.[5] This trend is consistent with a molecule possessing both polar functional groups and a heterocyclic ring.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application in drug development. While specific degradation pathway studies for this molecule are not widely published, research on related 2-aminothiazole derivatives highlights potential instability issues, particularly in solution.

A key concern is the degradation of 2-aminothiazoles in dimethyl sulfoxide (DMSO) stock solutions, a common solvent for compound storage and biological screening.[6] Studies have shown that some 2-aminothiazole derivatives can undergo dimerization and further degradation in DMSO at room temperature.[6] This degradation is temperature-dependent, with significantly reduced decomposition observed at -20°C.[6]

Therefore, it is strongly recommended that stock solutions of this compound, especially in DMSO, be stored at low temperatures (e.g., -20°C or -80°C) and for limited durations to minimize the formation of degradation products that could lead to false positives or negatives in biological assays.

Experimental Protocols

To obtain definitive data on the solubility and stability of this compound, standardized experimental protocols should be followed.

Solubility Determination: Isothermal Saturation Method

The isothermal saturation method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[5]

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) in a constant temperature bath for a sufficient period to reach equilibrium. The time to reach equilibrium should be determined empirically.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solid is allowed to settle.

  • Sampling: A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm) to prevent the transfer of undissolved solid.

  • Analysis: The concentration of this compound in the aliquot is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), or a calibrated spectrophotometric method.

  • Calculation: The solubility is calculated from the measured concentration and expressed in appropriate units (e.g., mg/mL, mol/L, or mole fraction).

Solubility_Workflow A Excess Solid + Solvent B Equilibration at Constant Temperature A->B Agitation C Phase Separation B->C Settling D Filtered Sampling of Supernatant C->D E Analytical Quantification (e.g., HPLC) D->E F Solubility Calculation E->F

Isothermal Saturation Method Workflow
Stability Assessment: Stress Testing

Stress testing is essential to identify the intrinsic stability of a drug substance and its potential degradation pathways.[7] This involves subjecting the compound to conditions more forcing than the proposed storage conditions.

Methodology:

  • Solid-State Stress Testing:

    • Thermal Stress: Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C).[7]

    • Humidity Stress: Expose the solid to high humidity levels (e.g., 75% RH or greater).[7]

    • Photostability: Expose the solid to light sources as specified in ICH Q1B guidelines.

  • Solution-State Stress Testing:

    • pH-Dependent Hydrolysis: Prepare solutions of the compound in a series of buffers across a wide pH range (e.g., pH 1 to 13) and monitor for degradation over time.[7]

    • Oxidative Stress: Expose a solution of the compound to an oxidizing agent (e.g., hydrogen peroxide).

    • Solvent-Specific Stability: Assess stability in relevant solvents (e.g., DMSO, ethanol, aqueous buffers) under various storage conditions (e.g., room temperature, 4°C, -20°C).

  • Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating analytical method (typically HPLC) capable of separating the intact compound from its degradation products. Mass spectrometry can be used to identify the structure of the degradants.

Stability_Testing_Workflow cluster_solid Solid-State Stress cluster_solution Solution-State Stress Solid_Compound This compound (Solid) Thermal Thermal (e.g., 60°C) Solid_Compound->Thermal Humidity Humidity (e.g., 90% RH) Solid_Compound->Humidity Photo Photostability (ICH Q1B) Solid_Compound->Photo Analysis Stability-Indicating HPLC Analysis Thermal->Analysis Humidity->Analysis Photo->Analysis Solution_Compound This compound (Solution) Hydrolysis Hydrolysis (pH 1-13) Solution_Compound->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Solution_Compound->Oxidation Solvent Solvent Stability (e.g., DMSO, -20°C to RT) Solution_Compound->Solvent Hydrolysis->Analysis Oxidation->Analysis Solvent->Analysis ID Degradant Identification (LC-MS) Analysis->ID

Stress Stability Testing Workflow

Conclusion

This compound is a valuable building block in pharmaceutical research. While direct quantitative data on its solubility and stability is sparse, this guide provides a framework for understanding its likely behavior based on related compounds and established chemical principles. The potential for solution-state instability, particularly in DMSO, underscores the importance of careful handling and storage. For definitive characterization, the detailed experimental protocols for solubility and stability testing outlined herein should be implemented. Such data is indispensable for ensuring the quality and reliability of research and development activities involving this promising compound.

References

An In-depth Technical Guide to (2-Amino-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the heterocyclic compound (2-Amino-1,3-thiazol-5-yl)methanol. Due to the limited availability of data on this specific molecule, this guide also incorporates information on closely related 2-aminothiazole derivatives to provide a broader context for its potential applications and areas of investigation.

Core Molecular Data

This compound is a derivative of 2-aminothiazole, a scaffold of significant interest in medicinal chemistry. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₄H₆N₂OS[1]
Molecular Weight 130.17 g/mol N/A
CAS Number 131184-73-1[1]
Appearance Typically a white to off-white solid[1][2]
Solubility Soluble in polar solvents like water and alcohols[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reduction of its corresponding ester, ethyl 2-aminothiazole-5-carboxylate. This method provides a direct route to the desired primary alcohol.

Experimental Protocol: Reduction of Ethyl 2-aminothiazole-5-carboxylate

This protocol is based on a standard literature procedure for the reduction of esters to alcohols using a powerful reducing agent.

Materials:

  • Ethyl 2-aminothiazole-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ice

  • Concentrated aqueous solution (e.g., Rochelle's salt or sodium sulfate)

  • Nitrogen gas atmosphere

Procedure:

  • A suspension of ethyl 2-amino-1,3-thiazole-5-carboxylate in anhydrous THF is prepared in a round-bottom flask under a nitrogen atmosphere.

  • The flask is cooled in an ice bath.

  • Lithium aluminum hydride (LiAlH₄) is added portion-wise to the cooled suspension.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 90 minutes).

  • An additional portion of LiAlH₄ may be added, and the mixture can be heated to reflux for a short duration to ensure complete reaction.

  • After the reaction is complete, the flask is cooled again in an ice bath.

  • The reaction is cautiously quenched by the slow addition of ice chips, followed by a concentrated aqueous solution to precipitate the aluminum salts.

  • The resulting mixture is filtered, and the filtrate is collected.

  • The solvent (THF) is removed from the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow start Start: Ethyl 2-aminothiazole-5-carboxylate in anhydrous THF reduction Reduction with LiAlH₄ in ice bath, under N₂ start->reduction 1. workup Quenching with ice & aqueous solution reduction->workup 2. filtration Filtration to remove aluminum salts workup->filtration 3. evaporation Solvent evaporation filtration->evaporation 4. purification Purification (Recrystallization or Chromatography) evaporation->purification 5. end Final Product: This compound purification->end 6.

A generalized workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is scarce, the 2-aminothiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs.[3][4][5] Derivatives of 2-aminothiazole have demonstrated a wide array of pharmacological effects, suggesting potential areas of investigation for this compound.

Key Reported Activities of 2-Aminothiazole Derivatives:

  • Anticancer: Many 2-aminothiazole derivatives exhibit potent anticancer activity against a variety of human cancer cell lines, including breast, lung, colon, and leukemia.[3] The well-known anticancer drug Dasatinib contains a 2-aminothiazole core.

  • Antimicrobial: This class of compounds has shown activity against various bacterial and fungal strains.

  • Anti-inflammatory: Certain derivatives have been reported to possess anti-inflammatory properties.

  • Antioxidant: The antioxidant potential of some 2-aminothiazole derivatives has also been explored.[6]

  • Kinase Inhibition: A significant number of 2-aminothiazole-based compounds act as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. This mechanism is often implicated in their anticancer effects.

Given the prevalence of kinase inhibition as a mechanism of action for this class of compounds, it is plausible that this compound or its future derivatives could interact with one or more cellular signaling pathways regulated by kinases.

G cluster_activities Potential Bioactivities of 2-Aminothiazole Scaffold scaffold This compound (as a 2-aminothiazole derivative) anticancer Anticancer scaffold->anticancer antimicrobial Antimicrobial scaffold->antimicrobial antiinflammatory Anti-inflammatory scaffold->antiinflammatory antioxidant Antioxidant scaffold->antioxidant kinase_inhibition Kinase Inhibition anticancer->kinase_inhibition Often mediated by

Potential biological activities associated with the 2-aminothiazole core structure.

Quantitative Data

Compound DerivativeTarget Cell LineIC₅₀ (µM)Reference
2-aminothiazole derivative 28HeLa6.05[3]
2-aminothiazole derivative 28HT290.63[3]
2-aminothiazole derivative 28A5498.64[3]
DasatinibK563< 1[7]
DasatinibMCF-7< 1[7]
DasatinibHT-29< 1[7]

Conclusion

This compound is a heterocyclic compound with a core structure known for its diverse biological activities. While specific research on this particular molecule is limited, its synthesis from readily available precursors is feasible. The established pharmacological profile of the 2-aminothiazole scaffold suggests that this compound and its future derivatives represent promising candidates for further investigation in the fields of oncology, infectious diseases, and inflammation. Future research should focus on the detailed biological evaluation of this compound to elucidate its specific mechanisms of action and potential therapeutic applications.

References

The 2-Aminothiazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This structural motif is a key component in a variety of therapeutically important agents, demonstrating a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] Its prevalence in clinically approved drugs such as the kinase inhibitor Dasatinib and the third-generation cephalosporin antibiotic Cefdinir underscores its importance in drug design and development.[2] This technical guide provides a comprehensive overview of the synthesis, biological activities, mechanisms of action, and structure-activity relationships of 2-aminothiazole derivatives, supplemented with detailed experimental protocols and visual diagrams to facilitate further research and development in this promising area.

Synthesis of the 2-Aminothiazole Scaffold

The most common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[2] This reaction typically involves the cyclocondensation of an α-haloketone with a thiourea derivative.[2] The versatility of this method allows for the introduction of various substituents on the thiazole ring, enabling the exploration of structure-activity relationships.

Anticancer Activity of 2-Aminothiazole Derivatives

2-Aminothiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and proliferation.[2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineAssayIC50/GI50 Value
Dasatinib AnalogK563 (Leukemia)Proliferation16.3 µM
N,4-diaryl-1,3-thiazole-2-amineVariousProliferation32.0-48.6 nM
2-amino-thiazole-5-carboxylic acid phenylamideK563 (Leukemia)Proliferation-
TH-39K562 (Leukemia)Cytotoxicity0.78 µM
Compound 20H1299 (Lung Cancer)Cytotoxicity4.89 µM
Compound 20SHG-44 (Glioma)Cytotoxicity4.03 µM
Compound 27HeLa (Cervical Cancer)Cytotoxicity1.6 ± 0.8 µM
Compound 79aMCF-7 (Breast Cancer)Growth Inhibition2.32 µg/mL
Compound 79bA549 (Lung Cancer)Growth Inhibition1.61 µg/mL
Key Signaling Pathways in Anticancer Activity

A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the inhibition of protein kinases involved in cell signaling pathways that regulate cell growth, proliferation, and survival. One such critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

VEGFR2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->P1 Activates Angiogenesis Angiogenesis (Tumor Growth) P1->Angiogenesis Promotes Aminothiazole 2-Aminothiazole Derivative Aminothiazole->VEGFR2 Inhibits Apoptosis_Pathway Aminothiazole 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Aminothiazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Aminothiazole->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes permeabilization Caspases Caspase Activation Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis SAR_Aminothiazole cluster_core 2-Aminothiazole Core Thiazole Core Core R2 R2 Substituent (e.g., Amide, Acyl) - Often crucial for potency - Modulates target binding Core->R2 N-2 Position R4 R4 Substituent (e.g., Aryl, Heteroaryl) - Influences selectivity - Affects pharmacokinetic properties Core->R4 C-4 Position R5 R5 Substituent (e.g., H, Alkyl, Carboxyl) - Can enhance activity - Impacts solubility Core->R5 C-5 Position Drug_Discovery_Workflow Start Start Synthesis Synthesis of 2-Aminothiazole Derivatives (e.g., Hantzsch Synthesis) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., MTT Assay, MIC Assay) Purification->Screening Hit_Ident Hit Identification Screening->Hit_Ident Hit_Ident->Synthesis Inactive/Redesign SAR_Study Structure-Activity Relationship (SAR) Studies Hit_Ident->SAR_Study Active Lead_Opt Lead Optimization SAR_Study->Lead_Opt Lead_Opt->Synthesis Advanced_Assays Advanced Biological Assays (Mechanism of Action, In vivo models) Lead_Opt->Advanced_Assays Candidate Preclinical Candidate Advanced_Assays->Candidate

References

Methodological & Application

Synthesis of (2-Amino-1,3-thiazol-5-yl)methanol from Ethyl 4-bromo-3-oxopentanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the two-step synthesis of (2-Amino-1,3-thiazol-5-yl)methanol, a valuable building block in medicinal chemistry, starting from ethyl 4-bromo-3-oxopentanoate. The synthesis involves an initial Hantzsch thiazole condensation followed by a selective reduction of the resulting ester.

Introduction

This compound and its derivatives are important scaffolds in drug discovery, exhibiting a wide range of biological activities. This protocol outlines a reliable and efficient synthetic route, providing researchers with the necessary information to produce this key intermediate for further elaboration in drug development programs. The initial step leverages the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring system. The subsequent reduction of the ester functionality provides the target primary alcohol.

Synthetic Pathway Overview

The synthesis proceeds in two main steps as illustrated below. First, ethyl 4-bromo-3-oxopentanoate undergoes a cyclocondensation reaction with thiourea to form the intermediate ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate. This intermediate is then reduced using a suitable reducing agent, such as Lithium Aluminium Hydride (LiAlH₄), to yield the final product, this compound.

Synthesis_Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Ester Reduction A Ethyl 4-bromo-3-oxopentanoate C Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate A->C Ethanol, Microwave B Thiourea B->C D This compound C->D 1. LiAlH4, Dry THF 2. Aqueous Workup

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate

This protocol is adapted from a microwave-assisted Hantzsch thiazole synthesis.[1]

Materials:

  • Ethyl 4-bromo-3-oxopentanoate (10 mmol, 2.23 g)

  • Thiourea (10 mmol, 0.76 g)

  • Ethanol (8 mL)

  • Water (20 mL)

  • Methylene chloride (30 mL)

  • Microwave synthesis vial (20 mL) with a magnetic stirring bar and rubber cap

Procedure:

  • In a 20 mL microwave synthesis vial equipped with a magnetic stirring bar, combine ethyl 4-bromo-3-oxopentanoate (10 mmol) and thiourea (10 mmol).

  • Add 8 mL of ethanol to the vial and seal it with a rubber cap.

  • Place the vial in the microwave cavity and irradiate at 50°C (100 W) for 5 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the contents of the vial into 20 mL of water.

  • Extract the product with methylene chloride (30 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This is a general protocol for the reduction of an ester to an alcohol using Lithium Aluminium Hydride (LiAlH₄) and should be performed with caution in a fume hood.

Materials:

  • Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate (from Step 1)

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve the ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask back to 0°C.

  • Quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of a saturated aqueous sodium sulfate solution.

  • Stir the resulting mixture vigorously for 30 minutes.

  • Filter the solid aluminum salts and wash them thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Melting Point (°C)Spectroscopic Data
Ethyl 4-bromo-3-oxopentanoateC₇H₁₁BrO₃223.06Liquid---
Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetateC₈H₁₂N₂O₂S200.26Solid74[1]Not reported¹H NMR (DMSO-d₆): δ 6.91 (s, 2H, NH₂), 4.07 (q, 2H, O-CH₂-CH₃), 3.43 (s, 2H, CO-CH₂), 2.32 (s, 3H, CH₃), 1.18 (t, 3H, O-CH₂-CH₃).[1] IR (nujol, cm⁻¹): 3407 (NH₂), 1684 (C=O).[1]
This compoundC₄H₆N₂OS130.17SolidNot reportedNot reported¹H NMR (DMSO-d₆): δ 7.55 (s, 1H, H-thiazole), 7.17 (br s, 2H, NH₂), 4.45 (d, 2H, CH₂), 5.20 (t, 1H, OH), 2.17 (s, 3H, CH₃). Predicted

Workflow and Logic Diagram

The following diagram illustrates the logical workflow of the synthesis and purification process.

Workflow cluster_step1 Step 1: Thiazole Formation cluster_step2 Step 2: Ester Reduction A Mix Reactants (Ethyl 4-bromo-3-oxopentanoate & Thiourea) B Microwave Irradiation (50°C, 5 min) A->B C Aqueous Workup & Extraction B->C D Purification (Optional) (Column Chromatography) C->D E Intermediate: Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate D->E F LiAlH4 Reduction (0°C to reflux) E->F Proceed to Reduction G Quenching (Ethyl Acetate, aq. Na2SO4) F->G H Filtration & Extraction G->H I Purification (Recrystallization/Chromatography) H->I J Final Product: This compound I->J

Caption: Experimental workflow for the two-step synthesis.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from (2-Amino-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel derivatives from the versatile building block, (2-Amino-1,3-thiazol-5-yl)methanol. This compound offers two primary reactive sites for derivatization: the exocyclic amino group at the 2-position and the hydroxyl group of the methanol substituent at the 5-position. Manipulation of these functional groups allows for the generation of a diverse library of compounds with potential applications in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a privileged structure found in numerous clinically approved drugs.[1]

Strategic Approaches to Derivatization

The synthetic strategies outlined below focus on key chemical transformations that enable the exploration of structure-activity relationships (SAR). These include modifications of the amino group to introduce various substituents and transformations of the hydroxymethyl group to explore different functionalities.

I. Derivatization of the 2-Amino Group

The exocyclic amino group of this compound can be readily functionalized through several common reactions, including N-acylation, N-sulfonylation, and N-alkylation. These modifications are crucial for modulating the electronic properties and steric bulk around the thiazole core, which can significantly impact biological activity.

Protocol 1: N-Acylation with Acid Chlorides

This protocol describes a general procedure for the acylation of the 2-amino group using an acid chloride.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable dry solvent such as acetone or pyridine.

  • Reagent Addition: Add the desired acid chloride (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If pyridine is used as the solvent, it can be removed under reduced pressure. If acetone is used, the solvent can be evaporated.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired N-acylated derivative.

Reagent (Acid Chloride)SolventConditionsYield (%)Reference
Acetyl chlorideDry AcetoneReflux, 2hNot specified[1]
Benzoyl chlorideDry PyridineNot specifiedHigh[1]
3-(Trifluoromethyl)benzoyl chlorideDCM, THF50°C, 30 min; RT60-77[2]
Protocol 2: N-Sulfonylation

This protocol details the synthesis of N-sulfonylated derivatives, which are common motifs in pharmacologically active compounds.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq.) and sodium acetate (2.0 eq.) in water in a round-bottom flask.

  • Reagent Addition: Add the appropriate sulfonyl chloride (1.1 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 80-85°C and stir vigorously for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: Wash the solid with cold water and then recrystallize from ethanol to obtain the pure N-sulfonylated product.

Reagent (Sulfonyl Chloride)ConditionsYield (%)Reference
Benzenesulfonyl chloride80-85°C, 6h80[1]
4-Methylbenzenesulfonyl chloride80-85°C, 4h69[1]
Protocol 3: N-Alkylation with Dichloropyrimidine (Dasatinib Intermediate Synthesis)

This protocol is adapted from the synthesis of a key intermediate for the anticancer drug Dasatinib and demonstrates the nucleophilic substitution of the 2-amino group.[3][4][5]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), suspend 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (a derivative of the target molecule) (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the suspension to -30°C to -20°C and add a strong base such as sodium hydride (NaH) or sodium amide (NaNH2) (1.2 eq.) portion-wise, maintaining the low temperature.[3] Stir for 10 minutes.

  • Reagent Addition: Add a solution of 2-methyl-4,6-dichloropyrimidine (1.1 eq.) in THF to the reaction mixture.[3]

  • Reaction: Allow the reaction to warm to -10°C to -8°C and stir for 2-6 hours.[3]

  • Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH reaches 5-6.[3]

  • Purification: The precipitated product is collected by filtration, washed with THF, and dried to yield the N-alkylated product.[3]

BaseTemperatureTime (h)Yield (%)Purity (HPLC)
Potassium Hydride-25°C to -10°C498.799.95%
Sodium Hydride-30°C to -8°C697.199.90%
Sodium Amide-20°C to -10°C296.899.82%

Note: The starting material in this protocol is a carboxamide derivative, but the reaction conditions are applicable to this compound with appropriate protection of the hydroxyl group if necessary.

II. Derivatization of the 5-Hydroxymethyl Group

The hydroxymethyl group at the 5-position provides another handle for introducing diversity. Key reactions include esterification, etherification, and oxidation to the corresponding aldehyde.

Protocol 4: O-Esterification with Carboxylic Acids

This protocol describes the formation of esters from the primary alcohol.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq.) and the desired carboxylic acid (1.2 eq.) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Filter off the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Note: For a more direct esterification with methanol, a strong acid catalyst like trimethylchlorosilane (TMSCl) can be used.[6][7]

Protocol 5: O-Alkylation (Williamson Ether Synthesis)

This protocol outlines the synthesis of ethers from the hydroxymethyl group.

Experimental Protocol:

  • Reaction Setup: Suspend this compound (1.0 eq.) in a suitable solvent such as THF or DMF in a flame-dried flask under an inert atmosphere.

  • Base Addition: Add a strong base like sodium hydride (NaH) (1.1 eq.) portion-wise at 0°C.

  • Reaction: Stir the mixture at room temperature for 30 minutes to form the alkoxide.

  • Reagent Addition: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq.) dropwise.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction carefully with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by column chromatography.

Protocol 6: Oxidation to 2-Aminothiazole-5-carbaldehyde

The oxidation of the primary alcohol to an aldehyde provides a key intermediate for further reactions such as Schiff base formation or Wittig reactions.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane (DCM).

  • Oxidant Addition: Add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq.) or use a milder Swern oxidation protocol. For a greener approach, a TEMPO-catalyzed oxidation can be employed.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts (if PCC is used).

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography.

Mandatory Visualizations

G cluster_amino Derivatization of 2-Amino Group cluster_hydroxyl Derivatization of 5-Hydroxymethyl Group start This compound acylation N-Acyl Derivative start->acylation RCOCl, Base sulfonylation N-Sulfonyl Derivative start->sulfonylation RSO2Cl, Base alkylation N-Alkyl Derivative start->alkylation R-X, Base esterification Ester Derivative start->esterification RCOOH, DCC/DMAP etherification Ether Derivative start->etherification R-X, Base oxidation 2-Aminothiazole-5-carbaldehyde start->oxidation Oxidizing Agent (e.g., PCC)

Caption: Synthetic pathways for derivatization.

G start Dissolve Starting Material in Anhydrous THF cool Cool to -30°C to -20°C start->cool add_base Add Strong Base (e.g., NaH) cool->add_base stir1 Stir for 10 min add_base->stir1 add_pyrimidine Add 2-Methyl-4,6-dichloropyrimidine in THF stir1->add_pyrimidine react React at -10°C to -8°C for 2-6h add_pyrimidine->react quench Quench with 1M HCl to pH 5-6 react->quench purify Filter, Wash, and Dry Product quench->purify end N-Alkylated Product purify->end

Caption: Workflow for N-alkylation.

References

Application of (2-Amino-1,3-thiazol-5-yl)methanol in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The (2-Amino-1,3-thiazol-5-yl)methanol scaffold is a promising starting point in the design and synthesis of novel anticancer agents. As a derivative of the versatile 2-aminothiazole core, which is present in several clinically approved drugs, this structural motif offers a unique combination of chemical tractability and biological activity. The presence of a primary alcohol provides a valuable handle for further chemical modification, allowing for the exploration of structure-activity relationships and the development of derivatives with enhanced potency and selectivity against various cancer cell lines.

Derivatives of the 2-aminothiazole nucleus have demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and proliferation.[1][2] This document provides a summary of the cytotoxic activities of representative 2-aminothiazole derivatives, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, providing a quantitative measure of the compounds' potency.

Compound ID/ReferenceCancer Cell LineCell Line OriginIC50 / GI50 (µM)Reference
Compound 20 H1299Lung Cancer4.89[1]
SHG-44Glioma4.03[1]
Compound 21 K562Leukemia16.3[1]
MCF-7Breast Cancer20.2[1]
HT-29Colon Cancer21.6[1]
Compound 9 Leukemia SubpanelLeukemia3.51 (GI50)[1]
Prostate Cancer SubpanelProstate Cancer5.15 (GI50)[1]
Compound 46b A549Lung Cancer0.16[1]
HepG2Liver Cancer0.13[1]
Indolyl-hydrazinyl-thiazole 1 A2780Ovarian Cancer11.6[3]
HeLaCervical Cancer22.4[3]
Indolyl-hydrazinyl-thiazole 3 A2780Ovarian Cancer12.4[3]
HeLaCervical Cancer19.4[3]
Aminothiazole-paeonol 13c AGSGastric Adenocarcinoma4.0[4]
HT-29Colorectal Adenocarcinoma4.4[4]
HeLaCervical Cancer5.8[4]
Thiazole derivative 11c HepG-2Hepatocellular Carcinoma~4 µg/mL[5]
MCF-7Breast Cancer~3 µg/mL[5]
HCT-116Colorectal Carcinoma~7 µg/mL[5]
Thiazole derivative 6g HepG-2Hepatocellular Carcinoma~7 µg/mL[5]
MCF-7Breast Cancer~4 µg/mL[5]
HCT-116Colorectal Carcinoma~12 µg/mL[5]
Compound 3b 60 cell line panelVariousGI% 76.97-99.95[6]

Experimental Protocols

Protocol 1: Synthesis of a this compound Derivative via Hantzsch Thiazole Synthesis

This protocol describes a general method for the synthesis of a 2-aminothiazole derivative, which can be adapted for the synthesis of compounds based on the this compound scaffold.

Materials:

  • 1,3-Dichloroacetone

  • Thiourea

  • Sodium acetate

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add 1,3-dichloroacetone (1.0 eq) and sodium acetate (1.2 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and basify with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound derivative.

  • Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines the determination of the cytotoxic activity of synthesized compounds against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathways

The anticancer activity of 2-aminothiazole derivatives is often mediated through the induction of apoptosis. The following diagram illustrates a simplified signaling pathway for apoptosis induction.

G ext_stim External Stimuli (e.g., 2-Aminothiazole Derivative) death_receptor Death Receptors (e.g., Fas, TNFR) ext_stim->death_receptor bax_bak Bax/Bak Activation ext_stim->bax_bak Intrinsic Pathway caspase8 Caspase-8 Activation death_receptor->caspase8 bid Bid caspase8->bid caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 tbid tBid bid->tbid tbid->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.

Experimental Workflow

The following diagram outlines a general experimental workflow for the synthesis and anticancer evaluation of this compound derivatives.

G start Design of this compound Derivatives synthesis Chemical Synthesis (e.g., Hantzsch Synthesis) start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) purification->cytotoxicity hit_id Hit Compound Identification cytotoxicity->hit_id hit_id->start Inactive moa Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) hit_id->moa Active lead_opt Lead Optimization (SAR Studies) moa->lead_opt lead_opt->synthesis in_vivo In Vivo Efficacy Studies (Xenograft Models) lead_opt->in_vivo Optimized end Preclinical Candidate in_vivo->end

Caption: General experimental workflow for anticancer drug discovery.

References

Application Notes and Protocols for the N-Acylation of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous biologically active compounds and approved drugs, including anti-inflammatory, antimicrobial, and anticancer agents like Dasatinib.[1][2][3] The N-acylation of the exocyclic amino group at the 2-position is a fundamental and versatile synthetic transformation. This modification allows for the exploration of structure-activity relationships (SAR), modulation of physicochemical properties, and the development of novel therapeutic candidates.[1][3] These application notes provide detailed experimental protocols for several common and effective methods for the N-acylation of 2-aminothiazoles, designed for researchers and scientists in organic synthesis and drug development.

Data Presentation: Comparison of N-Acylation Protocols

The following table summarizes various methods for the N-acylation of 2-aminothiazoles, providing a comparative overview of reaction conditions and reported yields to aid in methods selection.

MethodAcylating AgentSolvent / Base or CatalystTemperatureTimeYield (%)Reference
Acyl Chloride Chloroacetyl ChlorideBenzene / TriethylamineIce-cold to Reflux10 hours75%[4]
Acyl Chloride O-acetylsalicyloyl chlorideTHF / Triethylamine0 °C to 20 °C46 hoursNot specified[5]
Acyl Chloride Benzoyl chlorideDry PyridineNot specifiedNot specifiedHigh[3]
Acid Anhydride Acetic AnhydrideAcetic Acid (Solvent)Reflux (~118 °C)8-10 hours88%[4]
Acid Anhydride Acetic AnhydrideSolvent-freeNot specifiedNot specifiedNot specified[1]
Carboxylic Acid Mono-substituted carboxylic acidsEDCINot specifiedNot specifiedNot specified[1][2]
Sulfonyl Chloride Benzenesulfonyl chlorideWater / Sodium acetate80-85 °C6 hours80%[3]
Experimental Workflow

The general workflow for the N-acylation of 2-aminothiazoles involves reaction setup, monitoring, workup, and purification. This process is visualized in the diagram below.

G cluster_setup 1. Reaction Setup cluster_monitoring 2. Reaction Monitoring cluster_workup 3. Workup cluster_purification 4. Purification & Characterization A Dissolve 2-aminothiazole and base (if required) in anhydrous solvent B Cool solution (e.g., 0 °C ice bath) A->B C Add acylating agent dropwise with stirring B->C D Allow to warm to RT or heat to reflux C->D E Monitor progress using TLC D->E F Quench reaction (e.g., add water) E->F G Extract product with an organic solvent F->G H Wash organic layer (e.g., with brine) G->H I Dry over anhydrous sodium sulfate and filter H->I J Concentrate under reduced pressure I->J K Purify crude product (Column Chromatography or Recrystallization) J->K L Characterize final product (NMR, MS, etc.) K->L

General experimental workflow for N-acylation.

Detailed Experimental Protocols

Herein, we provide detailed methodologies for key N-acylation reactions of 2-aminothiazoles.

Protocol 1: Acylation using an Acyl Chloride

This method is widely used due to the high reactivity of acyl chlorides. A base, such as triethylamine or pyridine, is typically required to neutralize the HCl byproduct.

Materials and Reagents:

  • 2-Aminothiazole derivative

  • Acyl chloride (e.g., chloroacetyl chloride, benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Benzene)[4][6]

  • Tertiary amine base (e.g., Triethylamine (Et3N), Pyridine)[4][5]

  • Round-bottom flask, magnetic stirrer, ice bath, reflux condenser

  • Standard workup and purification equipment

Procedure (Example using Chloroacetyl Chloride): [4]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous benzene.

  • Addition: Cool the flask in an ice bath with continuous stirring. Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for approximately 6 hours.

  • Workup (Filtration): Filter off the precipitated triethylamine hydrochloride.

  • Reaction (Heating): Transfer the filtrate to a clean flask and heat at reflux for about 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, cool the mixture and concentrate the solution under reduced pressure.

  • Purification: Purify the resulting solid product by column chromatography or recrystallization to yield the N-acylated 2-aminothiazole.[4]

Protocol 2: Acylation using an Acid Anhydride

Acid anhydrides are effective acylating agents, often used with or without a catalyst. When using acetic anhydride, glacial acetic acid can serve as the solvent.[4]

Materials and Reagents:

  • 2-Aminothiazole derivative

  • Acid anhydride (e.g., acetic anhydride, succinic anhydride)[4]

  • Solvent (e.g., glacial acetic acid) or solvent-free conditions[1][4]

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Standard workup and purification equipment

Procedure (Example using Acetic Anhydride): [4]

  • Setup: In a round-bottom flask, suspend the 2-aminothiazole derivative (1.0 eq) in glacial acetic acid.

  • Addition: Add acetic anhydride (1.5 - 2.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) for 8-10 hours. Monitor the reaction progress using TLC.[4]

  • Isolation: Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Precipitation: To the resulting residue, add water to precipitate the solid product.

  • Purification: Collect the solid by filtration and wash with water. If necessary, the product can be further purified by recrystallization.

Protocol 3: Acylation using a Carboxylic Acid and Coupling Agent

This method is ideal for acylations where the corresponding acyl chloride is unstable or not commercially available. Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are commonly used.[1][2]

Materials and Reagents:

  • 2-Aminothiazole derivative

  • Carboxylic acid

  • Coupling agent (e.g., EDCI)

  • Anhydrous solvent (e.g., DCM, DMF)

  • Optional: Additive like 4-Dimethylaminopyridine (DMAP)

  • Round-bottom flask, magnetic stirrer

  • Standard workup and purification equipment

Procedure (General): [1][2]

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.1 eq), 2-aminothiazole (1.0 eq), and a catalytic amount of DMAP in anhydrous DCM.

  • Addition: Add EDCI (1.2 eq) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring completion by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to obtain the desired amide.

Application in Drug Discovery: A Case Study

N-acylated 2-aminothiazoles are critical components of many targeted therapies. For instance, Dasatinib, a potent anticancer drug, features a 2-aminothiazole core acylated with a substituted pyrimidine.[3] Dasatinib functions as a multi-targeted tyrosine kinase inhibitor, targeting the BCR-ABL fusion protein and SRC family kinases, which are crucial in the signaling pathways of chronic myeloid leukemia (CML) and other cancers.

G cluster_membrane Cell Membrane Receptor Growth Factor Receptor SRC SRC Kinase Receptor->SRC activates BCR_ABL BCR-ABL (Oncogenic Kinase) Downstream Downstream Signaling (e.g., STAT5, RAS/MAPK) BCR_ABL->Downstream phosphorylates SRC->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->SRC

References

One-Pot Synthesis of Substituted 2-Aminothiazoles via Microwave Irradiation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a privileged pharmacophore present in numerous biologically active compounds and approved pharmaceuticals. Traditional synthetic methods often involve multiple steps, long reaction times, and the use of hazardous reagents. This document provides detailed application notes and protocols for the efficient one-pot synthesis of substituted 2-aminothiazoles using microwave irradiation. This modern approach offers significant advantages, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. The protocols outlined herein are suitable for the rapid generation of diverse 2-aminothiazole libraries, accelerating drug discovery and development programs.

Introduction

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave energy, localized superheating of the reaction mixture can be achieved, leading to faster reaction rates and often cleaner product formation compared to conventional heating methods.[1][2] The one-pot synthesis of 2-aminothiazoles, typically via the Hantzsch thiazole synthesis, is particularly amenable to microwave irradiation. This approach condenses the multi-step process of α-halogenation of a ketone followed by cyclocondensation with a thiourea into a single, efficient operation. This document details three distinct microwave-assisted, one-pot protocols for the synthesis of substituted 2-aminothiazoles, each employing different reagents and reaction conditions.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the quantitative data from the three detailed protocols, allowing for a direct comparison of their efficiency and applicability.

ProtocolKey ReagentsSolvent SystemPower (W)Time (min)Yield (%)Reference
1Aromatic Ketone, NBS, ThioureaPEG-400 / Water30028 - 3284 - 89[3][4]
2Substituted Ketone, Thiourea, NaHSO₄-SiO₂Solvent-free-3High[5]
3Substituted Ketone, Thiourea, IodineEthanol (minimal)1705 - 15High[6]

Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-2-aminothiazoles using NBS in an Aqueous Medium

This protocol, adapted from the work of Wagare et al. (2017), describes a green chemistry approach utilizing a mixture of polyethylene glycol (PEG)-400 and water as the reaction medium.[3][4]

Materials:

  • Aromatic ketone (5 mmol)

  • Thiourea (5 mmol)

  • N-Bromosuccinimide (NBS) (5.5 mmol)

  • Polyethylene glycol (PEG)-400

  • Water

  • Microwave synthesizer

Procedure:

  • In a suitable microwave reaction vessel, combine the aromatic ketone (5 mmol), thiourea (5 mmol), and N-Bromosuccinimide (5.5 mmol).

  • Add a mixture of PEG-400 and water to the vessel.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 300 W, maintaining a temperature of 80-85 °C for 28-32 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice and stir.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 4-aryl-2-aminothiazole.

Protocol 2: Solvent-Free Synthesis using a Heterogeneous Catalyst

This protocol, based on the findings of Ezhilarasi et al. (2016), employs a solid-supported catalyst, NaHSO₄-SiO₂, in a solvent-free environment, offering a highly efficient and environmentally benign method.[5]

Materials:

  • Substituted acetophenone (0.01 mol)

  • Thiourea (0.01 mol)

  • NaHSO₄-SiO₂ catalyst

  • Microwave oven

Procedure:

  • Thoroughly mix the substituted acetophenone (0.01 mol), thiourea (0.01 mol), and a catalytic amount of NaHSO₄-SiO₂ in a microwave-safe open vessel.

  • Place the vessel in a microwave oven.

  • Irradiate the mixture for a short duration (e.g., 3 minutes), using intermittent heating if necessary to control the reaction temperature.

  • Monitor the reaction completion by TLC.

  • After cooling, add a suitable solvent (e.g., ethyl acetate) to the reaction mixture and stir.

  • Filter to remove the catalyst.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the desired 2-amino-4-arylthiazole.

Protocol 3: Iodine-Mediated Synthesis in Minimal Ethanol

This protocol, as described by Mali et al. (2022), utilizes iodine as the in-situ halogenating agent in a minimal amount of ethanol as a solvent.[6]

Materials:

  • Substituted ketone (0.01 M)

  • Thiourea (0.02 M)

  • Iodine (0.01 M)

  • Ethanol

  • Microwave flask

Procedure:

  • In a microwave flask, combine the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M).

  • Add a minimal amount of ethanol to wet the reagents.

  • Subject the mixture to microwave irradiation at 170 W for 5-15 minutes.

  • Monitor the reaction's completion via TLC.

  • After the reaction is complete, cool the flask and pour the contents into ice water.

  • Collect the resulting precipitate by filtration and dry.

  • Recrystallize the product from ethanol to obtain the pure 2-aminothiazole derivative.

Visualizations

General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions Ketone Substituted Ketone Product Substituted 2-Aminothiazole Ketone->Product Thiourea Thiourea Thiourea->Product Halogenating_Agent Halogenating Agent (e.g., NBS, I₂, etc.) Halogenating_Agent->Product Microwave Microwave Irradiation Microwave->Product One-Pot Solvent Solvent (or Solvent-free) Solvent->Product

Caption: General one-pot synthesis of 2-aminothiazoles.

Experimental Workflow

G Start Start Mixing Mix Reactants: Ketone, Thiourea, and Halogenating Agent Start->Mixing Microwave_Irradiation Microwave Irradiation (Controlled Power & Time) Mixing->Microwave_Irradiation Monitoring Monitor Reaction (TLC) Microwave_Irradiation->Monitoring Workup Reaction Workup (Precipitation/Extraction) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product Pure 2-Aminothiazole Purification->Product End End Product->End

Caption: Microwave-assisted synthesis workflow.

References

Application Notes and Protocols: Biological Evaluation of Novel (2-Amino-1,3-thiazol-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, including the anticancer agents Dasatinib and Alpelisib.[1][2] Derivatives of this scaffold are known to exhibit a wide range of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] (2-Amino-1,3-thiazol-5-yl)methanol derivatives, a specific subset of this class, are of significant interest for their potential as novel therapeutic agents. Their biological evaluation involves a systematic process of in vitro and in vivo testing to determine their efficacy, mechanism of action, and pharmacokinetic profiles. These application notes provide detailed protocols and data presentation guidelines for the comprehensive biological evaluation of these novel compounds.

Quantitative Biological Data

The following tables summarize the in vitro anticancer activity of various 2-aminothiazole derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of cancer cells.

Table 1: In Vitro Anticancer Activity of Novel Thiazole Derivatives against Human Cancer Cell Lines.

Compound Cell Line Cancer Type IC50 (µM) Reference
4c HCT-116 Colorectal 3.80 ± 0.80 [5]
4d HCT-116 Colorectal 3.65 ± 0.90 [5]
8c HCT-116 Colorectal 3.16 ± 0.90 [5]
Cisplatin HCT-116 Colorectal 5.18 ± 0.94 [5]
4c HT-29 Colorectal 7.24 ± 0.62 [5]
4d HT-29 Colorectal 4.13 ± 0.51 [5]
8c HT-29 Colorectal 3.47 ± 0.79 [5]
Cisplatin HT-29 Colorectal 11.68 ± 1.54 [5]
Compound 27 HeLa Cervical 1.6 ± 0.8 [2]
Compound 20 H1299 Lung 4.89 [2]
Compound 20 SHG-44 Glioblastoma 4.03 [2]
Compound 21 K563 Leukemia 16.3 [2]

| Dasatinib | K563 | Leukemia | 11.08 |[2] |

Table 2: Anticancer Activity of Thiazole Derivatives against Osteosarcoma.

Compound Cell Line IC50 (µg/mL) Reference
4i SaOS-2 0.190 ± 0.045 [6]

| Various Derivatives | SaOS-2 | 0.190 to 0.273 |[6] |

Experimental Protocols

Synthesis Protocol: Hantzsch Thiazole Synthesis (General)

The Hantzsch thiazole synthesis is a classic method for preparing the 2-aminothiazole scaffold.[7][8]

Materials:

  • α-Haloketone (e.g., a derivative of 2-bromo-1-(substitued-phenyl)ethanone)

  • Thiourea

  • Ethanol or Methanol (solvent)

  • Sodium carbonate solution (for neutralization, if needed)

Procedure:

  • Dissolve the α-haloketone and thiourea in a round-bottom flask containing ethanol or methanol.[7]

  • Stir the mixture. Depending on the reactivity of the substrates, the reaction may be heated to reflux.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. The product may precipitate directly.[7]

  • If the product is a salt, neutralize the mixture with a base like sodium carbonate solution to induce precipitation.[7]

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a suitable solvent (e.g., water or cold ethanol) and dry.[7]

  • Purify the crude product by recrystallization from an appropriate solvent.

  • Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[6]

In Vitro Antiproliferative Activity: MTT Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity and evaluate the cytotoxic effects of chemical compounds on cancer cell lines.[7]

Materials:

  • Human cancer cell lines (e.g., HCT-116, SaOS-2, HeLa)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin-streptomycin)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Cisplatin, Dasatinib)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Culture: Grow human cancer cell lines in a suitable medium supplemented with 10% FBS and 1% antibiotics in a humidified incubator at 37°C with 5% CO₂.[7]

  • Cell Seeding: Harvest cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Allow the cells to attach and grow overnight.[7]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and the positive control. Treat the cells with these various concentrations and incubate for a specified period (typically 48 or 72 hours).[7]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will metabolize the MTT into a purple formazan product.[7]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations: Workflows and Signaling Pathways

General Experimental Workflow

The biological evaluation of novel thiazole derivatives follows a structured pipeline from initial synthesis to in-depth biological characterization.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action cluster_3 Preclinical Studies synthesis Synthesis of Derivatives (e.g., Hantzsch Synthesis) char Structural Characterization (NMR, MS, IR) synthesis->char invitro Antiproliferative Screening (MTT Assay on Cancer Lines) char->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar moa Target Identification (Kinase Assays, Docking) sar->moa pathway Pathway Analysis (Western Blot, Apoptosis Assay) moa->pathway invivo In Vivo Efficacy (Animal Models) pathway->invivo pk Pharmacokinetics (ADME/Tox) invivo->pk lead lead pk->lead Lead Candidate

Fig. 1: General workflow for the biological evaluation of novel drug candidates.
Potential Signaling Pathways and Molecular Targets

Thiazole-containing small molecules are known to interact with multiple targets within cancer cells, leading to the inhibition of cell growth and proliferation.[9] Their mechanisms often involve the modulation of key signaling pathways.[1][6]

G cluster_kinase Kinase Inhibition cluster_dna Genetic Instability cluster_apoptosis Apoptosis Regulation cluster_outcome compound This compound Derivatives EGFR EGFR compound->EGFR PI3K PI3Kα compound->PI3K CDK1 CDK1 compound->CDK1 cMet c-Met compound->cMet BRAF B-Raf compound->BRAF PARP PARP compound->PARP Bcl2 Bcl-2 compound->Bcl2 Proliferation Inhibit Proliferation EGFR->Proliferation PI3K->Proliferation CDK1->Proliferation cMet->Proliferation Metastasis Block Metastasis cMet->Metastasis BRAF->Proliferation DNA DNA Damage PARP->DNA (inhibition leads to) Apoptosis Induce Apoptosis DNA->Apoptosis Bcl2->Apoptosis

Fig. 2: Potential molecular targets for this compound derivatives.

References

Application Notes and Protocols for the Preparation of 2-amino-thiazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiazole-5-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry, serving as essential building blocks for a wide array of therapeutic agents. The inherent chemical properties of this scaffold, including its capacity for diverse substitutions, make it a privileged structure in drug discovery. Notably, derivatives of this class are key components of kinase inhibitors, such as Dasatinib, which is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2] This document provides detailed application notes, experimental protocols, and relevant biological context for the synthesis of 2-amino-thiazole-5-carboxylic acid derivatives.

Synthetic Strategies

The preparation of 2-amino-thiazole-5-carboxylic acid derivatives can be broadly categorized into two primary synthetic routes: the classical Hantzsch thiazole synthesis and a more contemporary multi-step approach commencing from acrylamide precursors. The choice of strategy often depends on the desired scale, available starting materials, and the specific substitution pattern of the target molecule.

Route 1: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a well-established method for the formation of the thiazole ring. In the context of 2-amino-5-carboxylate derivatives, this typically involves the reaction of an α-halo-β-ketoester or a related α-halocarbonyl compound with a thiourea. A common and efficient variation of this method starts from ethyl 3-ethoxyacrylate, which is first brominated and then cyclized with thiourea.[2][3]

Route 2: Multi-step Synthesis from Acrylamide Precursors

This modern approach offers high chemoselectivity and is particularly amenable to large-scale synthesis. The synthesis generally begins with the preparation of a β-ethoxyacrylamide intermediate by reacting an aniline with 3-ethoxyacryloyl chloride. This intermediate then undergoes α-bromination followed by a one-pot cyclization with thiourea to yield the desired 2-aminothiazole-5-carboxamide.[2][4] This route is advantageous as it avoids the need for protecting groups and the use of organolithium reagents, which can be challenging on an industrial scale.[2]

Experimental Protocols

Protocol 1: Hantzsch-Type Synthesis of Ethyl 2-aminothiazole-5-carboxylate

This protocol is adapted from established procedures for the synthesis of the core ethyl 2-aminothiazole-5-carboxylate scaffold.[3]

Materials and Reagents:

  • Ethyl 3-ethoxyacrylate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Dioxane

  • Water

  • Aqueous ammonia solution

Procedure:

  • Prepare a solution of ethyl 3-ethoxyacrylate (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution to -10 °C in an ice-salt bath.

  • Slowly add N-bromosuccinimide (1.1 eq) to the cooled solution while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Add thiourea (1.0 eq) to the mixture and heat the reaction to 80 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the solution to room temperature.

  • Add aqueous ammonia to the reaction mixture to precipitate the product.

  • Stir the resulting paste at room temperature for 10 minutes.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

Protocol 2: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide via β-Ethoxyacrylamide Intermediate

This protocol details the synthesis of a key precursor for Dasatinib, adapted from a highly efficient method.[2]

Step 1: Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

Materials and Reagents:

  • 2-chloro-6-methylaniline

  • Pyridine

  • Tetrahydrofuran (THF)

  • 3-ethoxyacryloyl chloride

  • Hydrochloric acid (1N)

  • Toluene

  • Water

Procedure:

  • To a cooled (0-5 °C) solution of 2-chloro-6-methylaniline (1.0 eq) and pyridine (1.5 eq) in THF, slowly add 3-ethoxyacryloyl chloride (1.5 eq).

  • Allow the mixture to warm to 20 °C and stir for 2 hours.

  • Cool the mixture to 0-10 °C and add 1N hydrochloric acid.

  • Dilute with water and concentrate the solution under vacuum to a thick slurry.

  • Add toluene to the slurry and stir for 15 minutes at 20-22 °C, followed by 1 hour at 0 °C.

  • Collect the solid by vacuum filtration, wash with water, and dry to yield the product.

Step 2: α-Bromination and Cyclization

Materials and Reagents:

  • (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

  • N-bromosuccinimide (NBS)

  • Dioxane

  • Water

  • Thiourea

Procedure:

  • Suspend the (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1.0 eq) in a mixture of dioxane and water.

  • Add N-bromosuccinimide (1.1 eq) to the suspension and stir at 20-22 °C for 3 hours.

  • Add thiourea (1.05 eq) to the reaction mixture and heat to 80 °C.

  • Monitor the reaction by TLC until completion.

  • Upon completion, the desired 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is obtained in high yield.[2]

Data Presentation

The following table summarizes the yields and physical characteristics of representative 2-amino-thiazole-5-carboxylic acid derivatives prepared using the methods described.

CompoundR GroupMethodYield (%)Melting Point (°C)
Ethyl 2-aminothiazole-5-carboxylate-OEtHantzsch70-96%[3]162-164
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide-NH(2-Cl-6-Me-Ph)Acrylamide95%[2]210-212
2-(6-chloro-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamideSee structure-86.4%[2]>250

Visualizations

Synthetic Workflow

The logical flow of the two primary synthetic routes is depicted in the following diagrams.

Synthetic_Workflow_Hantzsch start Ethyl 3-ethoxyacrylate bromination α-Bromination (NBS) start->bromination cyclization Cyclization (Thiourea) bromination->cyclization product Ethyl 2-aminothiazole- 5-carboxylate cyclization->product

Caption: Workflow for the Hantzsch-based synthesis.

Synthetic_Workflow_Acrylamide start_aniline Substituted Aniline amide_formation Amide Formation start_aniline->amide_formation start_acryloyl 3-Ethoxyacryloyl chloride start_acryloyl->amide_formation intermediate β-Ethoxyacrylamide Intermediate amide_formation->intermediate bromination α-Bromination (NBS) intermediate->bromination cyclization Cyclization (Thiourea) bromination->cyclization product 2-Aminothiazole-5-carboxamide Derivative cyclization->product

Caption: Workflow for the acrylamide precursor-based synthesis.

Biological Signaling Pathway

2-Amino-thiazole-5-carboxylic acid derivatives, such as Dasatinib, are potent inhibitors of the BCR-ABL tyrosine kinase, a key driver in chronic myeloid leukemia. The following diagram illustrates the BCR-ABL signaling pathway.[1][5][6]

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm bcr_abl BCR-ABL (Constitutively Active Tyrosine Kinase) grb2 GRB2/SOS bcr_abl->grb2 Activates pi3k PI3K bcr_abl->pi3k Activates stat5 STAT5 bcr_abl->stat5 Activates ras RAS grb2->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt AKT pi3k->akt apoptosis Inhibition of Apoptosis akt->apoptosis stat5->apoptosis dasatinib Dasatinib (2-Aminothiazole Derivative) dasatinib->bcr_abl Inhibits

Caption: BCR-ABL signaling pathway and inhibition by Dasatinib.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Amino-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (2-Amino-1,3-thiazol-5-yl)methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: There are two primary synthetic strategies for obtaining this compound:

  • Route 1: Hantzsch Thiazole Synthesis followed by Reduction. This is a widely used and versatile method. It involves the initial synthesis of an intermediate, ethyl 2-aminothiazole-5-carboxylate, via the Hantzsch reaction. This intermediate is then reduced to the target alcohol.

  • Route 2: Direct Synthesis from 2-Mercaptoethanol and Ammonia. A less common but potential alternative involves the reaction of 2-mercaptoethanol with aqueous ammonia in a polar solvent. However, detailed procedures and yields for this route are not as well-documented in the literature.

Q2: I am experiencing low yields in the Hantzsch synthesis of the precursor, ethyl 2-aminothiazole-5-carboxylate. What are the likely causes and how can I improve it?

A2: Low yields in the Hantzsch synthesis can stem from several factors. Key areas to investigate include reaction conditions, reagent quality, and the presence of side reactions. Optimizing parameters such as solvent, temperature, and reaction time can significantly enhance the yield. The use of catalysts has also been shown to be effective.

Q3: What are the best practices for the reduction of ethyl 2-aminothiazole-5-carboxylate to this compound?

A3: The reduction of the ester to the primary alcohol is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Key considerations for a successful reduction include:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, the reaction must be carried out under strictly anhydrous conditions using dry solvents and glassware.

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) or diethyl ether are common solvents for LiAlH₄ reductions.

  • Temperature Control: The reaction is typically performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and is then allowed to warm to room temperature.

  • Careful Work-up: The reaction must be quenched carefully by the slow, sequential addition of water and a sodium hydroxide solution to safely decompose the excess LiAlH₄ and precipitate the aluminum salts.

Q4: What are the main impurities I should look out for and how can I purify the final product?

A4: Potential impurities in the final product may include unreacted starting materials (ethyl 2-aminothiazole-5-carboxylate), by-products from the Hantzsch synthesis, and aluminum salts from the reduction step. Purification can be achieved through:

  • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) should be chosen to effectively remove impurities.

  • Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed to separate the desired product from closely related impurities.

Troubleshooting Guides

Issue 1: Low Yield in Hantzsch Synthesis of Ethyl 2-aminothiazole-5-carboxylate
Possible Cause Suggested Solution
Suboptimal Reaction Temperature The Hantzsch synthesis often requires heating. If the reaction is performed at room temperature, consider increasing the temperature to reflux. A systematic variation of the temperature can help identify the optimal condition.
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate and yield. Ethanol is a commonly used solvent. However, exploring other polar protic solvents like methanol or isopropanol, or even solvent mixtures, may improve the outcome.
Incorrect Stoichiometry Ensure that the molar ratios of the reactants (α-haloester and thiourea) are correct. A slight excess of thiourea is sometimes used to ensure complete conversion of the α-haloester.
Poor Quality of Starting Materials The purity of the starting materials is crucial. Ensure that the α-haloester is free from acidic impurities and that the thiourea is of high purity.
Side Reactions Under acidic conditions, the formation of isomeric 2-imino-2,3-dihydrothiazoles can occur. Maintaining a neutral or slightly basic pH can help minimize this side reaction.
Issue 2: Incomplete Reduction of Ethyl 2-aminothiazole-5-carboxylate
Possible Cause Suggested Solution
Insufficient Reducing Agent Ensure that a sufficient molar excess of LiAlH₄ is used. Typically, 2-3 equivalents are used for the reduction of esters.
Presence of Moisture Any moisture in the reaction will consume the LiAlH₄, leading to incomplete reduction. Use freshly dried solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction Time or Temperature is Too Low While the initial addition of the ester to the LiAlH₄ suspension is done at a low temperature, the reaction may require warming to room temperature or even gentle heating to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Inefficient Stirring LiAlH₄ is often used as a suspension. Ensure efficient stirring to maintain a good dispersion of the reducing agent in the reaction mixture.

Data Presentation

Table 1: Effect of Solvent on the Yield of Ethyl 2-aminothiazole-5-carboxylate in Hantzsch Synthesis

SolventTemperature (°C)Reaction Time (h)Yield (%)
EthanolReflux375-85
MethanolReflux370-80
IsopropanolReflux465-75
Dioxane/Water (1:1)801~70[1]

Table 2: Comparison of Reducing Agents for Ester to Alcohol Conversion

Reducing AgentTypical SolventReaction ConditionsCompatibility
Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl Ether0 °C to RT, AnhydrousReduces esters, carboxylic acids, amides, etc.
Sodium Borohydride (NaBH₄)Methanol, EthanolRTGenerally does not reduce esters efficiently.
Diisobutylaluminium Hydride (DIBAL-H)Toluene, Hexane-78 °C to RT, AnhydrousCan reduce esters to aldehydes or alcohols depending on stoichiometry and temperature.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate (Hantzsch Synthesis)

This procedure is adapted from established methods for the synthesis of similar 2-aminothiazole derivatives.

Materials:

  • Ethyl 3-bromo-2-oxopropanoate (1 equivalent)

  • Thiourea (1.1 equivalents)

  • Ethanol (as solvent)

Procedure:

  • Dissolve ethyl 3-bromo-2-oxopropanoate in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add thiourea to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Reduction of Ethyl 2-aminothiazole-5-carboxylate to this compound

This protocol is based on standard procedures for the reduction of esters using LiAlH₄.

Materials:

  • Ethyl 2-aminothiazole-5-carboxylate (1 equivalent)

  • Lithium aluminum hydride (LiAlH₄) (2-3 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous Sodium Hydroxide Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add LiAlH₄ powder under a nitrogen atmosphere.

  • Add anhydrous THF to the flask to create a suspension of LiAlH₄.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 2-aminothiazole-5-carboxylate in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the ester dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of water, followed by the dropwise addition of a 15% aqueous sodium hydroxide solution, and finally another portion of water. (For every 'x' g of LiAlH₄ used, add 'x' mL of water, 'x' mL of 15% NaOH, and then '3x' mL of water).

  • A granular precipitate of aluminum salts should form. Stir the mixture at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography as needed.

Visualizations

Synthesis_Workflow cluster_hantzsch Hantzsch Thiazole Synthesis cluster_reduction Reduction Start_Hantzsch Ethyl 3-bromo-2-oxopropanoate + Thiourea Reaction_Hantzsch Reflux in Ethanol Start_Hantzsch->Reaction_Hantzsch Intermediate Ethyl 2-aminothiazole-5-carboxylate Reaction_Hantzsch->Intermediate Reducing_Agent LiAlH4 in THF Intermediate->Reducing_Agent Add dropwise Reaction_Reduction 0 °C to RT Reducing_Agent->Reaction_Reduction Final_Product This compound Reaction_Reduction->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Start Low Yield of This compound Check_Step Which step has low yield? Start->Check_Step Hantzsch_Issue Hantzsch Synthesis Check_Step->Hantzsch_Issue Precursor Synthesis Reduction_Issue Reduction Step Check_Step->Reduction_Issue Final Reduction Hantzsch_Troubleshoot Check: - Temperature - Solvent - Reagent Purity - Stoichiometry Hantzsch_Issue->Hantzsch_Troubleshoot Reduction_Troubleshoot Check: - Anhydrous Conditions - LiAlH4 Amount - Reaction Time/Temp - Stirring Efficiency Reduction_Issue->Reduction_Troubleshoot

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of Crude (2-Amino-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude (2-Amino-1,3-thiazol-5-yl)methanol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Question: My crude product is a dark, oily residue. How can I solidify it for further purification?

Answer: An oily or resinous crude product often indicates the presence of residual solvents or low-molecular-weight impurities. Here are a few strategies to induce solidification:

  • Trituration: Vigorously stir the oil with a non-polar solvent in which the desired product is insoluble, but the impurities are soluble. Suitable solvents include hexanes, diethyl ether, or a mixture of both. This process can help to wash away impurities and encourage the product to crystallize.

  • Solvent Evaporation: Ensure all reaction and extraction solvents are thoroughly removed using a rotary evaporator. Co-evaporation with a solvent like toluene can sometimes help remove stubborn residual solvents.

  • Cooling: Attempt to crystallize the oil by storing it at a low temperature (e.g., 4°C or -20°C) for an extended period. Seeding with a small crystal of pure product, if available, can also initiate crystallization.

Question: I am observing a low yield after my primary purification step. What are the potential causes and solutions?

Answer: Low recovery can stem from several factors throughout the purification process. Consider the following:

  • Incomplete Precipitation/Crystallization: If you are using precipitation or recrystallization, your product may be more soluble in the chosen solvent than anticipated. Try cooling the solution for a longer period or reducing the amount of solvent used. Adding an anti-solvent (a solvent in which your product is insoluble) can also induce further precipitation.

  • Loss During Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your amine-containing compound. The amino group can be protonated at low pH, increasing its aqueous solubility. Adjusting the pH to be slightly basic can improve extraction into an organic solvent.

  • Adsorption on Filtration Media: Highly polar compounds can sometimes adsorb to silica gel or celite if used for filtration. Pre-washing the filtration medium with your elution solvent can help mitigate this.

  • Decomposition: Although 2-aminothiazoles are generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could lead to degradation. Minimize the time the compound spends in such conditions.

Question: My purified product shows multiple spots on a Thin Layer Chromatography (TLC) plate. How can I improve the purity?

Answer: The presence of multiple spots on a TLC plate indicates that your product is still impure. The appropriate next step depends on the nature of the impurities:

  • Closely Related Impurities: If the impurities have similar polarities to your product (i.e., their Rf values are close), a single purification method may not be sufficient. Consider sequential purification using different techniques. For example, follow a recrystallization with column chromatography.

  • Baseline Impurities: If you observe impurities at the baseline of the TLC plate, these are likely highly polar. A silica plug filtration, washing with a moderately polar solvent to elute your product while retaining the impurities, can be effective.

  • Solvent Front Impurities: Impurities running at the solvent front are non-polar. Recrystallization is often effective at removing such impurities.

Question: During column chromatography, my product is eluting very slowly or streaking down the column. What could be the issue?

Answer: Tailing or streaking of polar, amine-containing compounds on silica gel is a common issue. This is often due to strong interactions between the basic amine group and the acidic silanol groups on the silica surface.

  • Solvent System Modification: Add a small amount of a basic modifier to your eluent system. For example, adding 0.5-1% triethylamine or ammonia in methanol to your ethyl acetate/hexane mobile phase can significantly improve the peak shape and elution profile.[1]

  • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18), which may have more favorable interactions with your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis (e.g., thiourea and a dihaloketone precursor), side-products from the Hantzsch thiazole synthesis, and residual solvents.[2][3] The specific impurities will depend on the synthetic route employed.

Q2: Which purification technique is generally most effective for this compound?

A2: For initial purification from a crude reaction mixture, recrystallization is often a good starting point if a suitable solvent can be found. For achieving high purity, especially for removing closely related impurities, column chromatography is typically the most effective method.[1][3]

Q3: What is a suitable solvent for recrystallizing this compound?

A3: Based on the structure, which contains both polar (amino, hydroxyl) and heterocyclic groups, suitable solvents for recrystallization would likely be polar protic solvents such as ethanol , methanol , or isopropanol .[2][4] A solvent system of ethanol/water or acetone could also be effective. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

Q4: How can I monitor the progress of my purification?

A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[1][2] By spotting the crude material, the fractions from column chromatography, and the final product on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of impurities and assess the purity of the final product.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification MethodTypical Yield (%)Purity (%) (by HPLC)ThroughputKey AdvantagesKey Disadvantages
Recrystallization 60-8095-98HighSimple, cost-effective, scalable.May not remove closely related impurities.
Column Chromatography (Silica Gel) 50-70>99Low to MediumHigh resolution, effective for complex mixtures.More time-consuming, requires more solvent.
Preparative HPLC 40-60>99.5LowHighest purity achievable.Expensive, low throughput.

Note: The data presented in this table are representative values for aminothiazole derivatives and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a test solvent (e.g., ethanol, methanol, isopropanol) with heating. Allow the solution to cool to room temperature and then in an ice bath. A good recrystallization solvent will show high solubility at high temperatures and low solubility at low temperatures.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Determine a suitable eluent system using TLC. A good system will give your product an Rf value of approximately 0.3-0.4. For this compound, a starting point could be a mixture of ethyl acetate and hexanes, with the potential addition of a small percentage of methanol for more polar compounds. To prevent streaking, consider adding 0.5-1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product This compound Recrystallization Recrystallization Crude->Recrystallization PurityCheck1 Purity Check (TLC/HPLC) Recrystallization->PurityCheck1 ColumnChromatography Column Chromatography PurityCheck2 Purity Check (TLC/HPLC) ColumnChromatography->PurityCheck2 PureProduct Pure Product PurityCheck1->PureProduct >98% Pure Impure1 Impure PurityCheck1->Impure1 <98% Pure PurityCheck2->PureProduct >99% Pure Impure2 Impure PurityCheck2->Impure2 <99% Pure Impure1->ColumnChromatography

Caption: A general workflow for the purification of this compound.

Troubleshooting_Purification Start Problem with Purification LowYield Low Yield? Start->LowYield MultipleSpots Multiple Spots on TLC? Start->MultipleSpots Streaking Streaking on Column? Start->Streaking Solubility Check Solvent Solubility & Extraction pH LowYield->Solubility Yes Sequential Sequential Purification (e.g., Recryst. then Column) MultipleSpots->Sequential Yes Modifier Add Basic Modifier to Eluent (e.g., Triethylamine) Streaking->Modifier Yes

Caption: A decision tree for troubleshooting common purification issues.

References

Optimization of reaction conditions for derivatization of (2-Amino-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the chemical derivatization of (2-Amino-1,3-thiazol-5-yl)methanol. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Which functional group on this compound is more reactive towards electrophiles?

A1: The exocyclic 2-amino group is generally more nucleophilic and reactive towards a wide range of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) compared to the 5-hydroxymethyl group under neutral or basic conditions. The nitrogen atom's lone pair is more available for attack.

Q2: How can I achieve selective derivatization of the 2-amino group?

A2: To selectively derivatize the amino group, you can perform the reaction under conditions that favor N-acylation or N-alkylation while minimizing reactivity at the less nucleophilic hydroxyl group. This typically involves using a non-nucleophilic base (e.g., triethylamine, DIEA) in an aprotic solvent (e.g., DCM, THF, DMF) at low to ambient temperatures. The hydroxyl group is significantly less reactive under these conditions.

Q3: How can I selectively derivatize the 5-hydroxymethyl group?

A3: Selective derivatization of the hydroxyl group, such as in an O-alkylation (etherification) or O-acylation (esterification), typically requires prior protection of the more reactive 2-amino group. A common strategy is to first protect the amine with a suitable protecting group (e.g., Boc, Cbz), then perform the reaction on the hydroxyl group, followed by deprotection of the amine.

Q4: What are common side reactions to be aware of?

A4: The primary side reaction is di-substitution, where both the amino and hydroxyl groups react with the electrophile, especially if an excess of the reagent is used or if reaction conditions are harsh (e.g., high temperature). Another potential issue is the reaction of the thiazole ring nitrogen, although this is less common as it is less nucleophilic.[1]

Troubleshooting Guide

Problem: Low or no yield during N-acylation/N-sulfonylation of the 2-amino group.

  • Possible Cause 1: Inactive Reagents. Acyl halides or sulfonyl halides can degrade upon exposure to moisture.

    • Solution: Use freshly opened or properly stored reagents. Consider using the corresponding anhydride, which is often more stable.

  • Possible Cause 2: Inappropriate Base. The base may not be strong enough to neutralize the acid byproduct (e.g., HCl), leading to protonation of the starting material's amino group, which deactivates it.

    • Solution: Switch to a stronger non-nucleophilic base like DBU or use a stoichiometric amount of a base like triethylamine or DIEA. For less reactive substrates, a base like pyridine can also act as a nucleophilic catalyst.

  • Possible Cause 3: Low Reaction Temperature. The activation energy for the reaction may not be overcome at the current temperature.

    • Solution: While starting at 0 °C is recommended to control exotherms, gradually allow the reaction to warm to room temperature or gently heat to 40-50 °C while monitoring by TLC or LC-MS.

Problem: A complex mixture of products is observed on TLC/LC-MS.

  • Possible Cause 1: Di-substitution. Both the amine and hydroxyl groups have reacted.

    • Solution: Reduce the equivalents of the electrophile to 1.0-1.1. Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) to improve selectivity. Ensure slow, dropwise addition of the electrophile.

  • Possible Cause 2: Degradation of Starting Material or Product. The reaction conditions (e.g., strong base, high heat) may be too harsh.

    • Solution: Use milder conditions. Employ a weaker base or lower the reaction temperature. Reduce the reaction time.

  • Possible Cause 3: Impure Starting Material.

    • Solution: Verify the purity of the this compound starting material by NMR or LC-MS before starting the reaction. Purify if necessary.

Problem: Starting material is recovered unchanged after attempting O-alkylation (Williamson Ether Synthesis).

  • Possible Cause 1: Insufficiently Strong Base. The base used is not strong enough to deprotonate the primary alcohol.

    • Solution: A strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is typically required to form the alkoxide. Ensure the solvent is anhydrous (e.g., dry THF, DMF).

  • Possible Cause 2: Unprotected Amino Group. The strong base required for alkoxide formation can also deprotonate the amino group or cause unwanted side reactions.

    • Solution: It is highly recommended to protect the 2-amino group (e.g., with a Boc group) before attempting O-alkylation.

Optimization of Reaction Conditions

The following tables summarize typical starting conditions for various derivatization reactions based on literature for analogous 2-aminothiazole structures. These should be considered starting points for optimization.

Table 1: N-Acylation & N-Sulfonylation Conditions
ElectrophileReagent (Equivalents)Base (Equivalents)SolventTemp (°C)Time (h)Typical Yield (%)
Acetyl Chloride1.1Triethylamine (1.5)DCM0 to RT2 - 675 - 95
Benzoyl Chloride1.1PyridinePyridineRT4 - 1280 - 95
Phenylsulfonyl Chloride1.2DIEA (2.0)THF0 to RT6 - 1870 - 90
Phenyl Isocyanate1.05None or cat. DMAPAcetonitrileRT1 - 485 - 98
Table 2: O-Alkylation Conditions (Requires N-Protection)
ElectrophileReagent (Equivalents)Base (Equivalents)SolventTemp (°C)Time (h)Typical Yield (%)
Methyl Iodide1.5NaH (1.2)Anhydrous THF0 to RT4 - 860 - 85
Benzyl Bromide1.2NaH (1.2)Anhydrous DMF0 to RT6 - 1270 - 90

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

  • Preparation: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

  • Basification: Cool the solution to 0 °C using an ice bath. Add triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1.5 eq.).

  • Addition of Electrophile: Add the desired acyl chloride or sulfonyl chloride (1.1 eq.) dropwise to the stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate or DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Two-Step Procedure for Selective O-Alkylation

Step A: N-Boc Protection

  • Preparation: Dissolve this compound (1.0 eq.) in a 1:1 mixture of THF and water.

  • Reaction: Add sodium bicarbonate (NaHCO₃) (3.0 eq.) followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.).

  • Stirring: Stir the mixture vigorously at room temperature for 12-24 hours until TLC/LC-MS indicates complete consumption of the starting material.

  • Workup & Purification: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected intermediate, which can often be used without further purification.

Step B: O-Alkylation (Williamson Ether Synthesis)

  • Preparation: Dissolve the N-Boc protected intermediate (1.0 eq.) in anhydrous THF or DMF in a flame-dried flask under nitrogen. Cool to 0 °C.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.) portion-wise. Caution: Hydrogen gas evolution.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • Addition of Electrophile: Cool the mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide) (1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor for completion by TLC/LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography. The Boc protecting group can then be removed using standard conditions (e.g., trifluoroacetic acid in DCM) if the free amine is desired.

Visual Guides

G start Start: Derivatization of Target Molecule decision Selective Derivatization Required? start->decision direct_N Direct N-Derivatization (Acylation, Sulfonylation) decision->direct_N No (Target N) protect_N Step 1: Protect 2-Amino Group (e.g., Boc) decision->protect_N Yes (Target O) end_product Final Product direct_N->end_product derivatize_O Step 2: Derivatize 5-Hydroxymethyl Group protect_N->derivatize_O deprotect_N Step 3: Deprotect 2-Amino Group derivatize_O->deprotect_N deprotect_N->end_product

Caption: A logical workflow for selective derivatization strategies.

G start Problem: Reaction Failed / Low Yield check_sm Check Purity of Starting Materials? start->check_sm purify_sm Purify Starting Materials & Retry check_sm->purify_sm Impure check_reagents Check Activity of Reagents? check_sm->check_reagents Pure purify_sm->start Retry use_fresh Use Fresh Reagents & Anhydrous Solvents check_reagents->use_fresh Suspect check_cond Review Reaction Conditions? check_reagents->check_cond Active use_fresh->start Retry inc_temp Increase Temperature or Reaction Time check_cond->inc_temp Too Mild? change_base Change Base or Solvent check_cond->change_base Wrong Polarity/Basicity? reassess Re-evaluate Strategy (e.g., Protecting Groups) check_cond->reassess Still Fails inc_temp->start Retry change_base->start Retry

Caption: A troubleshooting flowchart for diagnosing failed reactions.

G setup 1. Small-Scale Test Reaction monitor 2. Monitor by TLC / LC-MS setup->monitor decision Reaction Complete? monitor->decision optimize 3. Optimize Conditions (Temp, Time, Reagents) decision->optimize No scale_up 4. Scale-Up Reaction decision->scale_up Yes optimize->setup Re-run Test workup 5. Workup & Purification scale_up->workup analyze 6. Characterization (NMR, MS, etc.) workup->analyze

Caption: A standard workflow for reaction optimization and scale-up.

References

Preventing degradation of (2-Amino-1,3-thiazol-5-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (2-Amino-1,3-thiazol-5-yl)methanol during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air. For long-term storage, refrigeration at 2-8°C is recommended, under an inert atmosphere such as argon or nitrogen. The compound is sensitive to light, so it must be stored in a light-resistant container.[2]

Q2: What are the known incompatibilities for this compound?

A2: this compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q3: Is this compound stable in solution?

A3: The stability of this compound in solution is dependent on the solvent and pH. The aminomethanol moiety suggests a potential for instability in aqueous solutions, where it may be susceptible to hydrolysis, leading to decomposition. One study on a similar 2-aminothiazole derivative showed significant degradation in DMSO at room temperature, while it remained stable in acetonitrile and methanol under the same conditions.[3] It is advisable to prepare solutions fresh and store them at low temperatures for short periods. For aqueous solutions, buffering at a neutral pH may improve stability, although this should be experimentally verified.

Q4: What are the primary degradation pathways for this compound?

A4: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on related 2-aminothiazole and aminomethanol compounds, the likely degradation pathways include:

  • Hydrolysis: The aminomethanol group is susceptible to hydrolysis, particularly in acidic or basic aqueous solutions, which could lead to the formation of an amino-thiazole aldehyde and subsequent degradation products.

  • Oxidation: Exposure to air and/or trace metal ions can catalyze the oxidation of the molecule.

  • Photodegradation: As the compound is light-sensitive, exposure to UV or visible light can induce photochemical reactions, potentially leading to ring opening of the thiazole moiety and the formation of various photoproducts.[4]

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to the release of hazardous gases such as carbon, nitrogen, and sulfur oxides.[1]

Q5: How can I detect degradation of my this compound sample?

A5: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change from yellow to brown), or more accurately by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for quantification of the purity. Thin Layer Chromatography (TLC) can also be used for a quick qualitative assessment.

Troubleshooting Guides

Issue 1: Discoloration of the solid compound during storage.

Possible Cause Troubleshooting Action
Exposure to light Ensure the compound is stored in an amber or opaque vial. Wrap the container in aluminum foil for extra protection.
Exposure to air/moisture Store in a tightly sealed container. For long-term storage, use a desiccator and consider flushing the container with an inert gas like argon or nitrogen.
Elevated temperature Store in a refrigerator (2-8°C) or a freezer (-20°C) as recommended. Avoid temperature fluctuations.

Issue 2: Rapid degradation of the compound in solution.

Possible Cause Troubleshooting Action
Hydrolysis in aqueous solution If possible, use a non-aqueous solvent like acetonitrile or methanol. If an aqueous solution is necessary, prepare it fresh before each experiment and keep it on ice. Evaluate the stability at different pH values to find the optimal range.
Solvent-mediated degradation (e.g., in DMSO) If using DMSO, prepare stock solutions at a higher concentration and store them at -20°C.[3] For working solutions, minimize the time at room temperature. Consider alternative solvents if possible.
Presence of contaminants Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned.

Issue 3: Appearance of multiple unexpected peaks in HPLC analysis.

Possible Cause Troubleshooting Action
Forced degradation during sample preparation Avoid excessive heating or exposure to light during sample preparation. Ensure the diluent is compatible and does not cause degradation.
Contamination of HPLC system Run a blank gradient to check for system peaks. Flush the system with an appropriate solvent.
Complex degradation pathway Use a mass spectrometer (LC-MS) to identify the mass of the degradation products, which can help in elucidating their structures and understanding the degradation pathway.

Quantitative Data Summary

Disclaimer: The following tables present illustrative data based on typical degradation profiles of related compounds. This data is for exemplary purposes only. Users should generate their own experimental data for this compound.

Table 1: Illustrative Hydrolytic Stability of this compound in Aqueous Buffers at 40°C

pHTime (hours)% Degradation (Hypothetical)
2.02415.2
2.07235.8
7.0242.1
7.0725.9
9.02425.6
9.07260.2

Table 2: Illustrative Thermal Stability of Solid this compound

TemperatureTime (days)% Degradation (Hypothetical)
40°C71.5
40°C304.8
60°C78.9
60°C3025.3

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stress testing to identify potential degradation products and establish the degradation pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Thermal Degradation (in solution):

    • Heat the stock solution at 80°C for 48 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Photodegradation:

    • Expose a solution of the compound (100 µg/mL in the mobile phase) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be stored under the same conditions but protected from light.

    • Analyze the samples after the exposure period.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by ensuring that the degradation product peaks are well-resolved from the parent compound peak.

Visualizations

G Figure 1: Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation A This compound (Stable) B Amino-thiazole aldehyde A->B D Oxidized Thiazole Derivatives A->D E Ring-Opened Intermediates (e.g., Carbodiimides) A->E C Further Degradation Products B->C

Figure 1: Potential Degradation Pathways

G Figure 2: Troubleshooting Workflow Start Degradation Observed CheckStorage Review Storage Conditions (Temp, Light, Air) Start->CheckStorage CheckSolution Review Solution Conditions (Solvent, pH, Age) CheckStorage->CheckSolution Correct CorrectStorage Optimize Storage: - Refrigerate/Freeze - Protect from light - Use inert gas CheckStorage->CorrectStorage Incorrect CorrectSolution Optimize Solution: - Use fresh solution - Change solvent - Adjust pH CheckSolution->CorrectSolution Incorrect Analyze Re-analyze by HPLC CheckSolution->Analyze Correct CorrectStorage->Analyze CorrectSolution->Analyze End Degradation Minimized Analyze->End

Figure 2: Troubleshooting Workflow

G Figure 3: Preventive Measures Logic cluster_storage Storage Control cluster_handling Handling Control Goal Prevent Degradation Temp Low Temperature Goal->Temp Light Light Protection Goal->Light Atmosphere Inert Atmosphere Goal->Atmosphere Solvent Appropriate Solvent Goal->Solvent pH Optimal pH Goal->pH Freshness Use Fresh Solutions Goal->Freshness

Figure 3: Preventive Measures Logic

References

Troubleshooting guide for the synthesis of 2-amino-thiazole-5-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 2-amino-thiazole-5-carboxamides. The following sections detail common issues, their potential causes, and recommended solutions in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?

Answer: Low yields are a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Conditions: The reaction temperature, time, and solvent play a critical role. For the Hantzsch synthesis, ensure adequate heating is applied to overcome the activation energy.[1] Consider optimizing the temperature, as some reactions may require reflux conditions.[2] Microwave-assisted synthesis has also been shown to significantly improve yields and reduce reaction times.[2]

  • Poor Quality of Starting Materials: Impurities in the starting materials, such as the α-halocarbonyl compound or thiourea derivative, can interfere with the reaction. Ensure the purity of your reactants before starting the synthesis.[2]

  • Incorrect Stoichiometry: Verify the molar ratios of your reactants. An excess of one reactant may or may not be beneficial depending on the specific protocol and should be optimized.

  • Ineffective Catalyst: If your protocol involves a catalyst, ensure it is active and used in the correct amount. For some variations of the Hantzsch synthesis, acidic or basic catalysts can be beneficial.[2]

Issue 2: Formation of Impurities and Side Products

Question: I am observing significant impurity peaks in my analytical data (TLC, LC-MS, NMR). What are the common side reactions and how can I minimize them?

Answer: The formation of side products can complicate purification and reduce the overall yield.

  • Isomeric Byproducts: In acidic conditions, the Hantzsch synthesis can sometimes lead to the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[1] Careful control of pH can help improve regioselectivity.[2]

  • N-bromination or Phenyl Ring Bromination: In syntheses utilizing N-bromosuccinimide (NBS), such as the route from β-ethoxyacrylamides, unwanted bromination of the aromatic ring or the amine can occur.[3] Careful control of the reaction conditions, including temperature and the rate of NBS addition, is crucial to achieve chemoselectivity.[3]

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the degradation of starting materials, intermediates, or the final product, resulting in a complex mixture of impurities.[2] It is advisable to monitor the reaction progress by TLC to determine the optimal reaction time.[2]

Issue 3: Difficult Product Isolation and Purification

Question: I am struggling to isolate and purify my 2-amino-thiazole-5-carboxamide. What are the recommended procedures?

Answer: Effective isolation and purification are key to obtaining a high-purity product.

  • Precipitation: If the product is a solid, it can often be precipitated by cooling the reaction mixture or by adding a non-solvent.[2] For instance, after cyclization, cooling the mixture to 0°C can facilitate product precipitation.[4]

  • Recrystallization: This is a powerful technique for purifying solid products. Common solvent systems for recrystallization of 2-amino-thiazole-5-carboxamides include THF/hexane and methanol/water.[4][5] The choice of solvent will depend on the specific solubility profile of your compound.

  • Column Chromatography: For complex mixtures or non-crystalline products, column chromatography is a standard purification method.[6] The choice of stationary phase (e.g., silica gel) and mobile phase should be determined by TLC analysis.

  • Charcoal Treatment: In some large-scale preparations, treatment with activated charcoal can be used to remove colored impurities.[5]

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Routes

Synthetic RouteKey ReactantsSolvent(s)TemperatureReaction TimeYield (%)Reference(s)
Hantzsch-Type2,3-Dichloroacryloyl chloride, Substituted Aniline, ThioureaToluene/Water, Methanol, Acetic Acid50-65°CSeveral hours~67% (for amide intermediate)[4][5]
From β-EthoxyacrylamideN-(2-chloro-6-methylphenyl) β-ethoxy acrylamide, NBS, ThioureaDioxane/WaterHeatingNot specified95%[3]

Experimental Protocols

Protocol 1: Hantzsch-Type Synthesis from 2,3-Dichloroacryloyl Chloride

This protocol is adapted from an industrial process for large-scale production.[4]

Step 1: Synthesis of the Amide Intermediate

  • In a suitable reactor, charge a solution of the substituted aniline in a biphasic solvent system of toluene and water.[4]

  • Add an inorganic base and heat the mixture to 60-65°C.[4]

  • Slowly add a solution of 2,3-dichloroacryloyl chloride in toluene over several hours while maintaining the reaction temperature.[4]

  • After the addition is complete, continue stirring for an additional two hours.[4]

  • Separate the organic phase for the next step. The intermediate product is typically not isolated.[4]

Step 2: Formation of the Thiazole Precursor

  • To the organic phase from the previous step, add methanol and distill to remove the toluene.[4]

  • Add a solution of sodium methanolate in methanol over two hours at 50°C and stir for an additional five hours.[5]

  • Cool the reaction mixture and partially distill off the methanol under reduced pressure.[4][5]

Step 3: Cyclization to form 2-Aminothiazole-5-carboxamide

  • Dilute the reaction mixture with acetic acid and distill off any residual methanol.[5]

  • Add hydrochloric acid and thiourea to the reaction mixture at 50°C.[5]

  • After the reaction is complete, cool the mixture to 0°C to precipitate the product.[4]

  • Filter the suspension and wash the filter cake with water. The product can be further purified by recrystallization.

Protocol 2: Synthesis via β-Ethoxyacrylamide Intermediate

This protocol is based on a highly efficient method developed for the synthesis of Dasatinib.[3][4]

Step 1: Synthesis of N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide

  • To a cold (0-5°C) stirring solution of 2-chloro-6-methylaniline and pyridine in tetrahydrofuran (THF), slowly add 3-ethoxyacryloyl chloride.[3]

  • Allow the mixture to warm to room temperature and stir for 2 hours.[3]

  • Add 1N hydrochloric acid at 0-10°C.[3]

  • Dilute with water and concentrate under vacuum to a thick slurry.[3]

  • Dilute the slurry with toluene, stir, and then cool to 0°C.[3]

  • Collect the solid product by vacuum filtration, wash with water, and dry.[3]

Step 2: Bromination and Cyclization

  • To a solution of the N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide in a mixture of dioxane and water, add N-bromosuccinimide (NBS) portion-wise at 10-15°C.[3]

  • Stir the mixture at room temperature for 1 hour.[3]

  • Add thiourea to the reaction mixture and heat to 85-90°C for 2 hours.[3]

  • Cool the mixture to room temperature and adjust the pH to 8-9 with aqueous sodium hydroxide.[3]

  • Stir the resulting slurry at room temperature, and then cool to 0-5°C.[3]

  • Collect the solid product by vacuum filtration, wash with water, and dry.[3]

Visualizations

Hantzsch_Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product & Purification start1 Substituted Aniline step1 Amide Formation (Toluene/Water, Base) start1->step1 start2 2,3-Dichloroacryloyl Chloride start2->step1 start3 Thiourea step3 Cyclization (Acetic Acid, HCl) start3->step3 step2 Precursor Formation (Sodium Methanolate) step1->step2 step2->step3 product 2-Amino-thiazole- 5-carboxamide step3->product purification Purification (Recrystallization) product->purification

Caption: Workflow for the Hantzsch-based synthesis of 2-amino-thiazole-5-carboxamides.

Acrylamide_Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product & Purification start1 Substituted Aniline step1 Acrylamide Formation (THF, Pyridine) start1->step1 start2 3-Ethoxyacryloyl Chloride start2->step1 start3 NBS step2 Bromination & Cyclization (Dioxane/Water) start3->step2 start4 Thiourea start4->step2 step1->step2 product 2-Amino-thiazole- 5-carboxamide step2->product purification Purification (Filtration & Washing) product->purification

Caption: Workflow for the acrylamide precursor-based synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Verify Starting Material Purity Start->Check_Purity Check_Stoichiometry Confirm Reactant Stoichiometry Start->Check_Stoichiometry Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Purification Optimize Purification Strategy Start->Purification Check_Purity->Optimize_Conditions Check_Stoichiometry->Optimize_Conditions Temp Temperature Optimize_Conditions->Temp Time Reaction Time Optimize_Conditions->Time Solvent Solvent Optimize_Conditions->Solvent Catalyst Catalyst Optimize_Conditions->Catalyst Monitor_Reaction Monitor Reaction by TLC Optimize_Conditions->Monitor_Reaction Monitor_Reaction->Purification Recrystallize Recrystallization Purification->Recrystallize Chromatography Column Chromatography Purification->Chromatography Success Successful Synthesis Recrystallize->Success Chromatography->Success

Caption: General troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Scale-Up Synthesis of (2-Amino-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (2-Amino-1,3-thiazol-5-yl)methanol.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound, focusing on the widely used Hantzsch thiazole synthesis from 1,3-dichloroacetone or related α-halocarbonyls and thiourea.

Issue Potential Cause(s) Suggested Solutions & Scale-Up Considerations
Low or Inconsistent Yield Incomplete reaction: Insufficient reaction time or temperature.- Monitoring: Implement in-process controls (e.g., TLC, HPLC, or ¹H NMR) to monitor reaction completion before quench. - Temperature Control: Ensure uniform heat distribution in larger reactors. Hot spots can lead to side reactions. A jacketed reactor with controlled heating and cooling is recommended. - Reaction Time: Be aware that reaction times may need to be adjusted during scale-up. Do not rely solely on laboratory-scale timings.
Poor quality of starting materials: Impurities in 1,3-dichloroacetone or thiourea.- Purity Check: Use high-purity starting materials. Verify the purity of each batch before use. - Thiourea Stability: Thiourea can degrade over time. Use freshly opened containers or store it under inert gas.
Suboptimal stoichiometry: Incorrect molar ratios of reactants.- Stoichiometry Optimization: While a 1:1 molar ratio is theoretical, a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) can sometimes improve yields by ensuring the complete consumption of the α-halocarbonyl.[1]
Formation of Impurities Over-reaction or side reactions: Formation of bis-thiazolyl ketones or other byproducts due to localized high concentrations or temperatures.[2]- Controlled Addition: Implement slow, controlled addition of the limiting reagent (typically the α-halocarbonyl) to the reaction mixture to maintain a low instantaneous concentration. - Efficient Mixing: Ensure vigorous and efficient stirring to maintain homogeneity and prevent localized concentration gradients.
Degradation of the product: The hydroxymethyl group may be sensitive to harsh acidic or basic conditions.- pH Control: Maintain the reaction and work-up pH within a controlled range. Neutralization with a mild base (e.g., sodium bicarbonate) is often preferred over strong bases.[3]
Difficult Product Isolation and Purification High polarity of the product: this compound is a polar molecule, making extraction and purification challenging.- Crystallization: Develop a robust crystallization protocol. Screen various solvent systems (e.g., methanol/water, ethanol/water, isopropanol/water) to find conditions that provide good yield and purity. - Chromatography: For high-purity requirements, column chromatography may be necessary. Due to the polar and basic nature of the product, consider using alternative stationary phases like alumina or employing reversed-phase chromatography. Ion-exchange chromatography can also be an effective purification method.
Product solubility: The product may be soluble in the reaction solvent, leading to losses during filtration.- Solvent Selection: Choose a reaction solvent from which the product will precipitate upon cooling or pH adjustment. Ethanol or methanol are common choices.[3]
Safety Concerns at Scale Exothermic reaction: The reaction between the α-halocarbonyl and thiourea can be exothermic.- Thermal Management: Implement a robust cooling system for the reactor. Monitor the internal temperature closely during the addition of reagents. - Emergency Planning: Have a clear plan for managing a thermal runaway event.
Handling of hazardous materials: 1,3-Dichloroacetone is a lachrymator and toxic.- Personal Protective Equipment (PPE): Use appropriate PPE, including gloves, safety glasses, and a lab coat. - Ventilation: Work in a well-ventilated area or a fume hood. At scale, a closed-system transfer of reagents is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up the production of this compound?

A1: The Hantzsch thiazole synthesis is a widely used and robust method for the large-scale production of 2-aminothiazole derivatives.[3][4][5] This typically involves the reaction of an α-halocarbonyl compound, such as 1,3-dichloroacetone or 1-chloro-3-hydroxyacetone, with thiourea.

Q2: I am observing a significant amount of a high molecular weight byproduct in my reaction. What could it be and how can I minimize it?

A2: A common byproduct in the Hantzsch synthesis, especially when using 1,3-dichloroacetone, is the formation of bis-thiazolyl ketones.[2] This occurs when the initial product, a (2-amino-5-thiazolyl) chloromethyl ketone, reacts with a second molecule of thiourea. To minimize this, it is crucial to control the stoichiometry and maintain a low concentration of the dichloroacetone during the reaction through slow, controlled addition.

Q3: My product is difficult to purify by standard silica gel chromatography. What are my options?

A3: this compound is a polar and basic compound, which can lead to poor separation and streaking on silica gel. Consider the following alternatives:

  • Alumina Chromatography: Basic alumina can sometimes provide better separation for basic compounds.

  • Reversed-Phase Chromatography: Using a C18 column with a mobile phase of water and a polar organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or TFA can be effective.

  • Ion-Exchange Chromatography: As the molecule is basic, cation-exchange chromatography can be a powerful purification technique.

  • Crystallization: A well-optimized crystallization process is often the most scalable and cost-effective purification method.

Q4: Are there any "greener" alternatives to the traditional Hantzsch synthesis?

A4: Yes, several more environmentally friendly approaches have been developed for thiazole synthesis. These include microwave-assisted synthesis, which can reduce reaction times and energy consumption, and the use of greener solvents like water or ethanol.[6]

Q5: How can I improve the yield of my scale-up synthesis?

A5: To improve yield, focus on optimizing reaction parameters. This includes ensuring the high purity of your starting materials, carefully controlling the reaction temperature to avoid side reactions, optimizing the stoichiometry of the reactants, and ensuring efficient mixing. In-process monitoring is critical to determine the optimal reaction endpoint and avoid product degradation from prolonged reaction times.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of this compound via Hantzsch Synthesis

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and scale.

Materials:

  • 1,3-Dichloroacetone (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol

  • Sodium bicarbonate

  • Water

Procedure:

  • In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve thiourea (1.1 eq) in ethanol.

  • Heat the solution to a gentle reflux (approximately 70-75 °C).

  • In a separate vessel, dissolve 1,3-dichloroacetone (1.0 eq) in ethanol.

  • Slowly add the 1,3-dichloroacetone solution to the refluxing thiourea solution over 1-2 hours, maintaining a steady reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture to a pH of 7-8.

  • The product may precipitate upon neutralization and cooling. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, concentrate the mixture under reduced pressure. The resulting residue can then be purified by crystallization or chromatography.

Visualizations

Logical Workflow for Hantzsch Synthesis Scale-Up

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start reagent_prep Reagent Preparation (Thiourea & Dichloroacetone Solutions) start->reagent_prep charge_thiourea Charge Thiourea Solution reagent_prep->charge_thiourea heat Heat to Reflux charge_thiourea->heat add_dca Controlled Addition of Dichloroacetone Solution heat->add_dca reflux Maintain Reflux & Monitor add_dca->reflux cool Cool Reaction Mixture reflux->cool neutralize Neutralize with Bicarbonate cool->neutralize isolate Isolate Crude Product (Filtration/Concentration) neutralize->isolate purify Purification (Crystallization/Chromatography) isolate->purify product Final Product: This compound purify->product

Caption: Workflow for the scale-up Hantzsch synthesis.

Troubleshooting Decision Tree for Low Yield

start Low Yield Observed check_completion Was the reaction complete? start->check_completion check_purity Are starting materials pure? check_completion->check_purity Yes incomplete No check_completion->incomplete check_temp Was temperature uniform? check_purity->check_temp Yes impure No check_purity->impure check_stoichiometry Is stoichiometry optimized? check_temp->check_stoichiometry Yes temp_issue No check_temp->temp_issue stoich_issue No check_stoichiometry->stoich_issue increase_time Increase reaction time/temp and monitor closely incomplete->increase_time purify_reagents Source higher purity starting materials impure->purify_reagents improve_mixing Improve mixing and use jacketed reactor temp_issue->improve_mixing adjust_ratio Adjust thiourea ratio (e.g., 1.1 eq) stoich_issue->adjust_ratio yes1 Yes yes2 Yes yes3 Yes yes4 Yes

References

Technical Support Center: Optimizing Catalysts for Thiazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalytic conditions for the synthesis of thiazole derivatives. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

Q1: My Hantzsch thiazole synthesis is resulting in low yields. What are the common causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis, a reaction between α-haloketones and thioamides, can arise from several factors.[1][2] Consider the following troubleshooting steps:

  • Purity of Reactants: Ensure the α-haloketone and thioamide are pure. Impurities can lead to side reactions and lower the yield.

  • Reaction Conditions:

    • Temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate. If the reaction is sluggish at room temperature, a gradual increase in temperature while monitoring with Thin Layer Chromatography (TLC) is recommended.[3] However, excessive heat can promote side product formation.

    • Solvent: The choice of solvent is critical. Polar protic solvents like ethanol and methanol are commonly used and can significantly impact the reaction rate and yield.[3]

  • Side Reactions: Thioamides can be unstable under acidic conditions, leading to the formation of byproducts.[2] Consider running the reaction under neutral or slightly basic conditions if you suspect this is an issue.

  • Catalyst Issues (for catalyzed variations): If a catalyst is employed, verify its activity and ensure the correct loading is used.

Q2: I am observing the formation of an unexpected isomer in my reaction. How can I control the regioselectivity?

A2: Controlling regioselectivity is crucial for obtaining the desired product, especially in Hantzsch synthesis with N-monosubstituted thioureas. The reaction medium is a key factor:

  • Neutral Solvents: Using a neutral solvent typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles.[2]

  • Acidic Conditions: Performing the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. The ratio of these isomers is influenced by the specific acid, temperature, and substrate structure.[2] To favor a single isomer, careful control of the reaction's pH is essential.

Q3: My palladium-catalyzed C-H activation/arylation reaction on a thiazole substrate is sluggish or failing. What could be the issue?

A3: Palladium catalysts are highly effective for C-H functionalization, but their activity can be hindered by the thiazole ring itself. The sulfur atom in the thiazole ring can act as a poison for the palladium catalyst by coordinating to the metal center and blocking its catalytic activity.[2] This often requires a higher catalyst loading to achieve a reasonable reaction rate.[2] If you are facing this issue, consider increasing the amount of palladium catalyst or exploring alternative catalyst systems that are more resistant to sulfur poisoning.

Q4: My catalyst appears to be deactivating over time or with reuse. What are the common causes and how can I mitigate this?

A4: Catalyst deactivation is a common issue and can be caused by several factors:

  • Poisoning: As mentioned with palladium catalysts, heteroatoms like sulfur and nitrogen in the reactants or products can bind to the catalyst's active sites, reducing its efficacy.[4]

    • Mitigation: Increase catalyst loading, use a more robust catalyst, or consider a purification step for your starting materials to remove potential poisons.

  • Fouling: The deposition of carbonaceous materials (coke) or other byproducts on the catalyst surface can block active sites.[5]

    • Mitigation: Modifying the reaction conditions (temperature, pressure) or regenerating the catalyst through processes like calcination can be effective.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the metal particles of a supported catalyst to agglomerate, reducing the active surface area.[4]

    • Mitigation: Operate at the lowest effective temperature and choose catalysts with high thermal stability.

  • Leaching: The active metal component of a heterogeneous catalyst may dissolve into the reaction mixture.

    • Mitigation: Select a more stable catalyst support or modify the solvent to reduce the solubility of the active metal.

Frequently Asked Questions (FAQs)

Q1: When should I choose a metal catalyst (like copper or palladium) over a simpler acid/base catalyst or a catalyst-free method for thiazole synthesis?

A1: The choice of catalyst depends on the desired transformation:

  • Catalyst-Free/Acid-Catalyzed (e.g., Hantzsch): These methods are robust and well-established for the fundamental construction of the thiazole ring from simple acyclic precursors like α-haloketones and thioamides.[2]

  • Metal Catalysts (e.g., Copper, Palladium): These are typically used for more complex transformations on a pre-formed thiazole ring, such as C-H functionalization, cross-coupling reactions (e.g., Suzuki, Heck), and direct arylations to build more complex molecules.[6][7]

Q2: How can I improve the reusability of my heterogeneous catalyst for thiazole synthesis?

A2: To improve catalyst reusability, consider the following:

  • Thorough Washing: After each reaction cycle, wash the catalyst thoroughly with a suitable solvent to remove any adsorbed products, byproducts, or unreacted starting materials.

  • Regeneration: Depending on the nature of the deactivation, a regeneration step may be necessary. This could involve heating the catalyst in a stream of air or inert gas to remove coke or treating it with a specific chemical to remove poisons.

  • Proper Handling and Storage: Store the catalyst under appropriate conditions (e.g., in a desiccator or under an inert atmosphere) to prevent degradation.

Q3: What are the key parameters to optimize when developing a new catalyzed synthesis of a thiazole derivative?

A3: The key parameters to optimize include:

  • Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and cost-effectiveness. Start with a low loading and gradually increase it to find the optimal balance.

  • Solvent: The polarity and coordinating ability of the solvent can influence catalyst activity and solubility of reactants.

  • Temperature: Temperature affects the reaction rate, but can also influence catalyst stability and selectivity.

  • Reaction Time: Monitor the reaction progress to determine the optimal time for achieving high conversion without significant byproduct formation.

  • Ligand (for metal catalysts): In many metal-catalyzed reactions, the choice of ligand is crucial for stabilizing the active catalytic species and tuning its reactivity and selectivity.

Data Presentation: Catalyst Performance in Thiazole Synthesis

The following tables summarize quantitative data for various catalytic systems used in the synthesis of thiazole derivatives, allowing for easy comparison of their performance.

Table 1: Optimization of Reaction Parameters for Thiazole Synthesis using a TCsSB Biocatalyst [8]

EntryCatalyst (mol %)SolventTime (min)Temperature (°C)Yield (%)
15EtOH203572
210EtOH203585
315EtOH203592
415H₂O453565
515CH₃CN353578

TCsSB: A solid basic biocatalyst. The optimal conditions were found to be 15 mol% catalyst in EtOH at 35°C for 20 minutes under ultrasonic irradiation.

Table 2: Comparison of Catalytic Systems for 2-Arylbenzothiazole Synthesis [9]

Catalyst SystemSolventTemperatureReaction TimeYield Range (%)
H₂O₂/HClEthanolRoom Temp45-60 min85-94
ZnO NPsEthanolRoom Temp20-30 min76-96
Amberlite IR120 ResinMicrowave (85 °C)5-10 min88-95
Ceric Ammonium Nitrate (CAN) / H₂O₂Solvent-free50 °C15-30 min92-98

Experimental Protocols

Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole [3]

This protocol describes a straightforward and high-yielding synthesis of a common thiazole derivative.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Aqueous Sodium Carbonate Solution

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

Protocol 2: General Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl [9]

Materials:

  • 2-Amino-3-methylbenzenethiol (or other substituted aminothiophenols)

  • Furan-2-carbaldehyde (or other aldehydes)

  • Ethanol

  • 30% Hydrogen Peroxide (H₂O₂)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-methylbenzenethiol (1.0 mmol) and furan-2-carbaldehyde (1.0 mmol) in ethanol (10 mL).

  • To this solution, add 30% hydrogen peroxide (6.0 mmol) followed by concentrated hydrochloric acid (3.0 mmol) while stirring at room temperature.

  • Continue stirring the mixture at room temperature for 45-60 minutes. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude solid from ethanol to obtain the pure product.

Visualizations

Hantzsch_Thiazole_Synthesis Thioamide Thioamide Intermediate1 Thioether Intermediate Thioamide->Intermediate1 Nucleophilic Attack (SN2) AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Thiazole Product Intermediate2->Thiazole Dehydration (-H₂O)

Caption: Reaction mechanism of the Hantzsch thiazole synthesis.

Experimental_Workflow Start Start MixReactants 1. Mix Reactants & Solvent Start->MixReactants AddCatalyst 2. Add Catalyst MixReactants->AddCatalyst Reaction 3. Heat/Stir (Monitor by TLC) AddCatalyst->Reaction Workup 4. Quench Reaction Reaction->Workup Isolation 5. Isolate Crude Product (Filtration/Extraction) Workup->Isolation Purification 6. Purify Product (Crystallization/Chromatography) Isolation->Purification End End Purification->End

Caption: A general experimental workflow for catalyzed thiazole synthesis.

Troubleshooting_Catalyst_Deactivation Start Low or No Conversion CheckPoisoning Potential Catalyst Poisoning? (e.g., S, N heteroatoms) Start->CheckPoisoning Yes CheckFouling Evidence of Fouling? (e.g., coke, polymer deposition) Start->CheckFouling No IncreaseLoading Increase Catalyst Loading CheckPoisoning->IncreaseLoading CheckSintering High Reaction Temperature? CheckFouling->CheckSintering No RegenerateCatalyst Regenerate Catalyst CheckFouling->RegenerateCatalyst Yes OptimizeTemp Optimize Temperature CheckSintering->OptimizeTemp Yes

Caption: Troubleshooting logic for catalyst deactivation.

References

Technical Support Center: Purifying (2-Amino-1,3-thiazol-5-yl)methanol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of (2-Amino-1,3-thiazol-5-yl)methanol. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent for this compound should dissolve the compound well at elevated temperatures but poorly at low temperatures. Based on the chemical structure, which contains a polar amino group, a hydroxyl group, and a thiazole ring, polar protic solvents are a good starting point. Alcohols such as ethanol and methanol are frequently used for recrystallizing aminothiazole derivatives.[1] Water can also be a suitable solvent, especially for polar compounds, and can be used in combination with an alcohol as a co-solvent system.[2]

To determine the optimal solvent, it is crucial to perform small-scale solubility tests with a variety of solvents.

Q2: How do I select a suitable recrystallization solvent experimentally?

A2: A systematic approach to solvent selection is key for successful recrystallization. The ideal solvent should exhibit a steep solubility curve with respect to temperature.

  • Procedure for Solvent Screening:

    • Place a small amount of your crude this compound (e.g., 10-20 mg) into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

    • If the compound is insoluble at room temperature, heat the solvent to its boiling point. The compound should dissolve completely. If it does not, add more solvent in small increments until it does.

    • Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath.

    • A good solvent will result in the formation of a significant amount of crystals upon cooling.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This results in the formation of an oily liquid instead of solid crystals.

  • Solutions for Oiling Out:

    • Increase the amount of solvent: Add more of the hot solvent to decrease the saturation point of the solution.

    • Use a lower boiling solvent: If the compound's melting point is lower than the solvent's boiling point, the compound may melt. Choose a solvent with a lower boiling point.

    • Modify the solvent system: If using a single solvent, try a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the oil and allow it to cool slowly.

    • Lower the crystallization temperature: Induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Q4: My recrystallization yield is very low. How can I improve it?

A4: A low yield can be due to several factors. Here are some common causes and their remedies:

  • Using too much solvent: This is a very common reason for low recovery.[3] Use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Premature crystallization: If crystals form too early, especially during hot filtration, product is lost. Ensure your filtration apparatus is pre-heated and that you use a slight excess of solvent to prevent this. The excess solvent can be evaporated after filtration.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.

  • Washing with the wrong solvent or too much solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the compound.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling.
Crystals are colored or impure. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use only a minimal amount as it can also adsorb the desired product.
Insoluble impurities are present.Perform a hot gravity filtration of the solution before allowing it to cool and crystallize.
Crystallization occurred too quickly.[3]Re-dissolve the crystals in fresh hot solvent and allow for slower cooling to promote the formation of purer crystals.[3]
The compound decomposes in the hot solvent. The solvent's boiling point is too high.Choose a solvent with a lower boiling point.
The compound is unstable at elevated temperatures for prolonged periods.Minimize the time the solution is kept at a high temperature.

Solvent Suitability for a Related Compound

SolventSolubility (Mole Fraction, x₁) at 278.15 K (5°C)Solubility (Mole Fraction, x₁) at 313.15 K (40°C)
Methanol0.09830.2241
Ethanol0.04650.1089
n-Propanol0.03810.0894
Isopropanol0.03120.0753
Acetone0.05120.1197
Ethyl Acetate0.06210.1423
Acetonitrile0.02890.0698
Toluene0.00870.0245
Cyclohexane0.00110.0042
Data adapted from a study on 2-amino-5-methylthiazole and should be used as a qualitative guide.[4]

From this data, alcohols like methanol and ethanol show a significant increase in solubility with temperature, making them promising candidates for the recrystallization of this compound.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol outlines the general steps for recrystallizing this compound using a single solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol). Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.

Protocol 2: Mixed Solvent Recrystallization

This method is useful if no single solvent is found to be suitable.

  • Dissolution: Dissolve the crude compound in a minimum amount of a hot "good" solvent (one in which the compound is very soluble).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (one in which the compound is not very soluble) dropwise until the solution becomes slightly cloudy (persistent turbidity).

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization, Collection, Washing, and Drying: Follow steps 4-7 from the Single Solvent Recrystallization protocol.

Visual Guides

Recrystallization_Workflow start Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool collect Vacuum Filtration cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Compound dry->end Troubleshooting_Recrystallization start No Crystals Form supersaturated Supersaturated? start->supersaturated scratch Scratch / Seed supersaturated->scratch Yes concentrate Concentrate Solution (Boil off solvent) supersaturated->concentrate No re_cool Re-cool Slowly scratch->re_cool concentrate->re_cool

References

Avoiding common pitfalls in the characterization of 2-aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Characterization of 2-Aminothiazoles

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminothiazole compounds. It addresses common pitfalls in synthesis and characterization to ensure accurate and reproducible results.

Section 1: Tautomerism and Isomer Identification

A primary challenge in characterizing 2-aminothiazoles is the potential for amino-imino tautomerism. The molecule can exist as the aromatic 2-amino-1,3-thiazole or the non-aromatic 2-imino-1,3-thiazoline. While the amino form is generally more stable and predominant, experimental conditions and substitution patterns can influence this equilibrium.[1][2]

FAQ 1: How can I determine if my compound is the amino or imino tautomer?

Answer: Distinguishing between the amino and imino tautomers requires specific analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of solvent and temperature is critical, as these factors can shift the equilibrium.[3]

Troubleshooting Protocol: Tautomer Analysis via NMR

  • Solvent Selection: Acquire ¹H NMR spectra in at least two different deuterated solvents, one non-polar (e.g., CDCl₃) and one polar/hydrogen-bond accepting (e.g., DMSO-d₆).[4] Polar solvents can stabilize one tautomer over the other, making the equilibrium shift observable.

  • D₂O Exchange: In a polar solvent like DMSO-d₆, add a drop of deuterium oxide (D₂O) to the NMR tube. Protons attached to nitrogen (like the -NH₂ of the amino form or the =NH of the imino form) will exchange with deuterium and their corresponding signals will disappear or significantly diminish in the ¹H NMR spectrum. A broad singlet for the amino (-NH₂) protons is often observed between 5-6 ppm, which will exchange upon D₂O addition.[5]

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures (e.g., from 25°C to 60°C). If two tautomers are in equilibrium, you may observe changes in peak ratios or coalescence of signals as the rate of interconversion changes.[3]

  • ¹³C NMR Analysis: The chemical shift of the carbon at position 2 (C2) of the thiazole ring is a key indicator. The imino tautomer typically shows a more downfield C2 signal compared to the amino tautomer due to the C=N double bond.

Data Presentation: Typical NMR Chemical Shifts for Tautomer Identification

Tautomer FormProton Signals (¹H NMR in DMSO-d₆)Key Carbon Signal (¹³C NMR)
2-Amino-thiazole Thiazole H4/H5: ~6.5-7.5 ppm (doublets)[6][7]; NH₂: ~5.0-6.0 ppm (broad singlet)[5]C2: ~168-172 ppm
2-Imino-thiazoline Thiazoline CH₂: ~3.5-4.5 ppm (singlet or multiplets); =NH: ~8.0-9.0 ppm (broad singlet)C2: >175 ppm

Note: Exact chemical shifts can vary significantly based on substitution patterns on the thiazole ring.

Section 2: Synthesis and Purification Pitfalls

The Hantzsch thiazole synthesis, a common method for preparing 2-aminothiazoles from an α-haloketone and a thiourea, is generally high-yielding but can produce impurities and side products if not properly controlled.[8][9]

FAQ 2: My NMR spectrum shows unexpected peaks after a Hantzsch synthesis. What are the likely impurities?

Answer: Common impurities include unreacted starting materials, byproducts from side reactions, or degradation products.[5] Oxidation can also lead to colored impurities and a distorted NMR baseline.[5]

Common Impurities to Consider:

  • Residual α-haloketone: The starting ketone may remain if the reaction did not go to completion.

  • Thiourea: Excess thiourea is often used and may be present in the crude product.

  • Isomeric Byproducts: Under certain conditions, particularly acidic ones, the reaction can yield a mixture of the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[10]

  • Oxidation/Degradation Products: Exposure to air or light can degrade the 2-aminothiazole product, leading to complex signals in the NMR.[5]

Troubleshooting Workflow: Synthesis & Purification

The following workflow helps identify and mitigate the formation of impurities during synthesis.

G Workflow for Hantzsch Synthesis Troubleshooting start Start: Hantzsch Reaction crude_product Obtain Crude Product start->crude_product nmr_analysis ¹H NMR Analysis crude_product->nmr_analysis is_pure Is Spectrum Clean? nmr_analysis->is_pure impurity_id Impurity Identification is_pure->impurity_id No end Pure Product Characterized is_pure->end Yes unreacted_sm Unreacted Starting Materials Detected impurity_id->unreacted_sm isomer_detected Isomeric Byproduct Detected impurity_id->isomer_detected degradation Degradation/ Oxidation Detected impurity_id->degradation optimize_rxn Optimize Reaction: - Increase reaction time/temp - Adjust stoichiometry unreacted_sm->optimize_rxn control_ph Control Reaction pH: - Use neutral solvent - Avoid strong acid isomer_detected->control_ph protect_product Protect Product: - Work under inert gas - Avoid light exposure degradation->protect_product purify Purification Step: - Recrystallization - Column Chromatography optimize_rxn->purify control_ph->purify protect_product->purify purify->nmr_analysis Re-analyze

Caption: Troubleshooting workflow for the Hantzsch synthesis of 2-aminothiazoles.

Experimental Protocol: Purification by Recrystallization

  • Solvent Screening: Identify a suitable solvent system where the 2-aminothiazole product is soluble at high temperatures but poorly soluble at room temperature. Common solvents include ethanol, methanol, or ethanol/water mixtures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[5]

Section 3: Mass Spectrometry Fragmentation

Mass spectrometry (MS) is crucial for confirming the molecular weight of 2-aminothiazoles. Understanding their fragmentation patterns can help in structural elucidation and distinguishing them from isomers.

FAQ 3: What are the expected fragmentation patterns for a 2-aminothiazole in an electron impact (EI) mass spectrum?

Answer: In EI-MS, 2-aminothiazoles typically show a prominent molecular ion (M+) peak. The fragmentation is often initiated by cleavage of the thiazole ring.

Common Fragmentation Pathways:

  • Loss of HCN: A common fragmentation involves the elimination of a hydrogen cyanide molecule from the ring.

  • Loss of NHCN or CH=C=S: The molecular ion can undergo rearrangement and fragmentation to lose neutral fragments like cyanamide (NHCN) or thioketene (CH=C=S).[11]

  • Cleavage of Substituents: If the thiazole ring is substituted, alpha-cleavage at the substituent is a dominant pathway, especially for alkyl groups.[12]

Data Presentation: Common Mass Fragments for a Substituted 2-Aminothiazole

The table below illustrates a hypothetical fragmentation for 2-amino-4-phenylthiazole (Molecular Weight: 176.23 g/mol ).

m/z ValueProposed Fragment IdentityComments
176[M]⁺Molecular Ion
149[M - HCN]⁺Loss of hydrogen cyanide from the ring
134[C₇H₅S]⁺Phenylthiirene cation after ring cleavage
102[C₆H₅CN]⁺Benzonitrile radical cation
77[C₆H₅]⁺Phenyl cation

Note: The relative intensity of these peaks can vary. This table is illustrative.

Logical Diagram: Interpreting Mass Spectrometry Data

This diagram outlines the logical steps for using MS data in the characterization of a newly synthesized 2-aminothiazole.

G Logic for 2-Aminothiazole MS Data Interpretation start Acquire Mass Spectrum (e.g., ESI or EI) find_m_plus Identify Molecular Ion (M⁺) start->find_m_plus check_mw Does M⁺ Match Calculated MW? find_m_plus->check_mw wrong_compound Result: Incorrect Compound or Major Impurity check_mw->wrong_compound No analyze_fragments Analyze Fragmentation Pattern check_mw->analyze_fragments Yes compare_known Compare Fragments to Known Pathways (e.g., loss of HCN, ring cleavage) analyze_fragments->compare_known is_consistent Is Pattern Consistent with 2-AT Structure? compare_known->is_consistent isomer_issue Potential Issue: Isomer or Rearranged Product. Correlate with NMR data. is_consistent->isomer_issue No confirm_structure Result: Structure Confirmed is_consistent->confirm_structure Yes

Caption: A logical workflow for the confirmation of 2-aminothiazole structures using MS.

References

Validation & Comparative

Comparative NMR Analysis of (2-Amino-1,3-thiazol-5-yl)methanol and Related Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2-Amino-1,3-thiazol-5-yl)methanol against other relevant aminothiazole structures. The data presented is essential for researchers in synthetic chemistry and drug development for the structural elucidation and purity assessment of these heterocyclic scaffolds.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and two comparative aminothiazole derivatives. The comparison highlights the influence of substituents on the chemical shifts of the thiazole ring protons and carbons.

Table 1: ¹H NMR Data Comparison (in DMSO-d₆)

CompoundH-4 (δ, ppm)-CH₂OH (δ, ppm)-NH₂ (δ, ppm)Other Protons (δ, ppm)
This compound ~7.0-7.2 (s)~4.5 (d)~7.1 (br s)~5.4 (t, -OH)
2-Amino-4-methylthiazole--7.17 (br s)6.56 (d, H-5), 2.17 (s, CH₃)
4-(Pyridin-2-yl)thiazol-2-amine[1]--7.46 (s)8.89 (s, H-pyridyl), 8.52 (d, H-pyridyl), 8.05 (d, H-pyridyl), 7.63 (s, H-pyridyl), 7.35 (s, H-thiazole)

Table 2: ¹³C NMR Data Comparison (in DMSO-d₆)

CompoundC-2 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)Other Carbons (δ, ppm)
This compound ~168~140~125~55 (-CH₂OH)
2-Amino-4-methyl-5-acetylthiazole169.2153.4111.115.7 (CH₃)
2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one[1]174.2166.9117.4189.3 (C=O), 51.2 (CH₂), 40.9 (CH₂), 34.2 (C), 28.4 (2xCH₃)

Structure-Spectra Correlation

The chemical structure of this compound directly influences its NMR spectrum. The electron-donating amino group at the C-2 position and the hydroxymethyl group at the C-5 position both affect the electron density and, consequently, the chemical shifts of the thiazole ring.

Caption: Molecular structure of this compound with corresponding ¹H and ¹³C NMR chemical shifts.

Experimental Protocols

The following are generalized experimental protocols for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation
  • Dissolution: Approximately 5-10 mg of the sample, this compound, is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).[2]

  • Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Instrumentation: Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[1][3]

  • ¹H NMR Spectroscopy:

    • A standard one-pulse sequence is used.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).[4][5]

    • The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

    • For quantitative analysis, an inverse-gated decoupling experiment may be performed to suppress the NOE.[5]

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[2]

  • Peak Picking and Integration: Peaks are identified and their integrals are calculated to determine the relative number of protons.

References

Comparative Efficacy of (2-Amino-1,3-thiazol-5-yl)methanol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the therapeutic potential of (2-Amino-1,3-thiazol-5-yl)methanol derivatives reveals a promising scaffold for the development of novel anticancer and antimicrobial agents. Variations in substitutions on the thiazole ring and the 2-amino group significantly influence their biological activity, offering a versatile platform for drug design and optimization.

The 2-aminothiazole core is a well-established pharmacophore in medicinal chemistry, present in numerous clinically approved drugs.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides a comparative analysis of the efficacy of this compound derivatives, supported by experimental data, to aid researchers in the fields of drug discovery and development.

Anticancer Activity

Derivatives of the 2-aminothiazole scaffold have shown significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key kinases involved in cancer cell proliferation and survival, such as Src-family kinases.[1] Structure-activity relationship (SAR) studies have demonstrated that substitutions on the 2-amino group and the thiazole ring can dramatically impact cytotoxic potency. For instance, the introduction of specific side chains can enhance the inhibitory activity against various cancer cell lines.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of selected 2-aminothiazole derivatives against various human cancer cell lines. This data highlights the influence of different structural modifications on their cytotoxic efficacy.

Compound IDR Group (Substitution)Cancer Cell LineIC50 (µM)Reference
13c N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamideAGS (gastric adenocarcinoma)4.0[2]
HT-29 (colorectal adenocarcinoma)4.4[2]
HeLa (cervical cancer)5.8[2]
13d 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamideAGS (gastric adenocarcinoma)7.2[2]
HT-29 (colorectal adenocarcinoma)11.2[2]
HeLa (cervical cancer)13.8[2]
Thiazolyl-chalcone 5 (E)-1-(2-(4-chlorophenylamino)-4-methylthiazol-5-yl)-3-(4-fluorophenyl)prop-2-en-1-oneBGC-823 (gastric cancer)<10[3]
Thiazolyl-chalcone 8 (E)-1-(2-(4-bromophenylamino)-4-methylthiazol-5-yl)-3-(4-fluorophenyl)prop-2-en-1-oneBGC-823 (gastric cancer)<10[3]
Thiazolyl-chalcone 26 (E)-1-(2-(4-methoxyphenylamino)-4-methylthiazol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-onePC-3 (prostate cancer)<10[3]
Thiazolyl-chalcone 37 (E)-1-(2-(4-fluorophenylamino)-4-methylthiazol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneNCI-H460 (lung cancer)<10[3]
Thiazolyl-chalcone 41 (E)-1-(2-(4-chlorophenylamino)-4-methylthiazol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneBEL-7402 (liver cancer)<10[3]

Antimicrobial Activity

This compound derivatives and related 2-aminothiazoles have also demonstrated promising activity against a range of bacterial and fungal pathogens. Their amphiphilic nature may facilitate their interaction with and disruption of microbial cell membranes.[4]

Quantitative Comparison of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below presents the MIC values for a series of thiazole derivatives bearing a β-amino acid moiety, showcasing their activity against various microbial strains.

Compound IDAr (Aryl Group)Test OrganismMIC (µg/mL)Reference
2a 4-FC6H4Staphylococcus aureus ATCC 259232[5]
Staphylococcus aureus MRSA2[5]
Enterococcus faecalis ATCC 2921264[5]
Aspergillus fumigatus64[5]
2b 4-ClC6H4Staphylococcus aureus ATCC 259231[5]
Staphylococcus aureus MRSA1[5]
Enterococcus faecalis ATCC 2921232[5]
Aspergillus fumigatus32[5]
Candida auris32[5]
2c 4-BrC6H4Staphylococcus aureus ATCC 259231[5]
Staphylococcus aureus MRSA1[5]
Enterococcus faecalis ATCC 2921216[5]
Aspergillus fumigatus16[5]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of these compounds are crucial for reproducibility and further research.

General Synthesis of 2-Aminothiazole Derivatives

A common and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This typically involves the condensation of an α-haloketone with a thiourea derivative.[6]

Example Protocol for the Synthesis of Novel 2-Aminothiazole Derivatives:

To a solution of the appropriate α-bromoketone in ethanol, an equimolar amount of the corresponding substituted thiourea is added. The reaction mixture is then refluxed for a specified period. After cooling, the product is often precipitated by the addition of a non-polar solvent or by neutralization with a base. The resulting solid is then collected by filtration, washed, and purified, typically by recrystallization or column chromatography.[6]

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Following incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[3]

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is then inoculated with a standardized suspension of the target microorganism.

  • The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways.

Anticancer Signaling Pathway

In cancer cells, 2-aminothiazole derivatives can induce apoptosis and inhibit proliferation by targeting key signaling molecules. For example, as potent pan-Src kinase inhibitors, they can disrupt downstream signaling cascades that are crucial for cancer cell survival and growth.[1]

anticancer_pathway Growth Factor Receptor Growth Factor Receptor Src Kinase Src Kinase Growth Factor Receptor->Src Kinase Activates Downstream Effectors Downstream Effectors Src Kinase->Downstream Effectors Phosphorylates Proliferation_Survival Proliferation & Survival Downstream Effectors->Proliferation_Survival Promotes 2-Aminothiazole\nDerivative 2-Aminothiazole Derivative 2-Aminothiazole\nDerivative->Src Kinase Inhibits antimicrobial_workflow Bacterial Cell Bacterial Cell Essential Enzyme Essential Enzyme Cell Wall Synthesis Cell Wall Synthesis Essential Enzyme->Cell Wall Synthesis Catalyzes Bacterial Viability Bacterial Viability Cell Wall Synthesis->Bacterial Viability Maintains Thiazole Derivative Thiazole Derivative Thiazole Derivative->Essential Enzyme Inhibits

References

A Comparative Crystallographic Guide to 2-Aminothiazole Compounds for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the X-ray crystallographic data of several 2-aminothiazole derivatives. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent anticancer agents. Understanding the three-dimensional structure of these molecules at an atomic level is crucial for rational drug design and for elucidating structure-activity relationships (SAR). This guide summarizes key crystallographic parameters, offers detailed experimental protocols for structure determination, and visualizes a relevant signaling pathway targeted by a prominent 2-aminothiazole-based drug.

Comparative Crystallographic Data of 2-Aminothiazole Derivatives

The following table summarizes the crystallographic data for a selection of 2-aminothiazole derivatives, providing a basis for comparing their solid-state structures. These compounds showcase a variety of substitutions and include co-crystals, highlighting the versatility of the 2-aminothiazole core in forming different crystal packing arrangements.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
2-Amino-5-(2,5-dimethoxyphenyl)-1,3-thiazol-4(5H)-oneC₁₁H₁₂N₂O₃SMonoclinicP2₁/c10.635 (2)11.085 (2)10.457 (2)9099.43 (3)90Toplak, R. et al. (2003)
Ethyl 2-amino-5-(2,5-dimethoxyphenyl)-1,3-thiazole-4-carboxylateC₁₄H₁₆N₂O₄SMonoclinicP2₁/n10.881 (2)14.880 (3)19.167 (4)9093.38 (3)90Toplak, R. et al. (2003)
2-Amino-2-thiazolium indole-2-carboxylate(C₃H₇N₂S)⁺(C₉H₆NO₂)⁻TriclinicP-17.915 (3)9.177 (4)10.142 (5)71.18(4)78.89(4)83.25(3)Lynch, D. E. et al. (1999)[1]
2-Amino-2-thiazolium N-methylpyrrole-2-carboxylate(C₃H₇N₂S)⁺(C₆H₆NO₂)⁻MonoclinicP2₁/c11.232 (3)6.703 (2)15.914 (5)9099.37(2)90Lynch, D. E. et al. (1999)[1]
2-Aminobenzothiazolium indole-2-carboxylate(C₇H₇N₂S)⁺(C₉H₆NO₂)⁻MonoclinicP2₁/c12.016 (4)11.050 (2)11.758 (4)90108.31(2)90Lynch, D. E. et al. (1999)[1]
2-Aminobenzothiazolium N-methylpyrrole-2-carboxylate(C₇H₇N₂S)⁺(C₆H₆NO₂)⁻MonoclinicP2₁/c11.530 (2)7.901 (1)14.508 (2)90101.44(1)90Lynch, D. E. et al. (1999)[1]
2-Aminobenzothiazolium thiophene-2-carboxylate(C₇H₇N₂S)⁺(C₅H₃O₂S)⁻MonoclinicP2₁/n10.518 (3)8.019 (2)15.118 (5)9096.08(2)90Lynch, D. E. et al. (1999)[1]
2-Aminobenzothiazolium 2,4-dicarboxybenzoate monohydrateC₇H₇N₂S⁺·C₉H₅O₆⁻·H₂OOrthorhombicPna2₁6.8510 (4)24.3789 (15)9.7043 (6)909090Acta Crystallographica Section E (2009)[2]
Dasatinib (bound to Abl kinase)C₂₂H₂₆ClN₇O₂S--------PDB ID: 2GQG[3]

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structures of 2-aminothiazole compounds generally follows a standardized workflow. Below is a detailed methodology for a typical single-crystal X-ray diffraction experiment.

1. Crystal Growth:

  • Method: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified 2-aminothiazole compound in an appropriate solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with water).

  • Procedure: The compound is dissolved in a minimal amount of the chosen solvent, sometimes with gentle heating to aid dissolution. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered container at room temperature. Over a period of several days to weeks, as the solvent slowly evaporates, single crystals may form.

2. Crystal Mounting and Data Collection:

  • Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.[1]

  • Diffractometer: Data is collected on a single-crystal X-ray diffractometer equipped with a radiation source (commonly Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).[4]

  • Data Collection Strategy: The crystal is typically cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations and radiation damage.[4] A series of diffraction images are collected as the crystal is rotated through a range of angles.[5] The data collection strategy is designed to obtain a complete and redundant dataset.[5]

3. Data Processing and Structure Solution:

  • Integration and Scaling: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. The data is then scaled and merged.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide initial phases for the structure factors. This initial model typically reveals the positions of the heavier atoms.

  • Structure Refinement: The atomic model is refined against the experimental diffraction data using full-matrix least-squares methods.[4] In this iterative process, the atomic positions, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The quality of the final refined structure is assessed by parameters such as the R-factor.

Visualizing the X-ray Crystallography Workflow and a Relevant Signaling Pathway

To illustrate the logical flow of determining a crystal structure and to provide context for the application of 2-aminothiazole compounds in drug discovery, the following diagrams are provided.

X_ray_Crystallography_Workflow cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination cluster_output Final Output Synthesis Synthesis & Purification Crystallization Slow Evaporation Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRD X-ray Diffraction Mounting->XRD Processing Data Processing XRD->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement CIF Crystallographic Information File (CIF) Refinement->CIF

General workflow for X-ray crystallography.

Src_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Responses RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK STAT3 STAT3 Pathway Src->STAT3 Dasatinib Dasatinib (2-aminothiazole derivative) Dasatinib->Src Inhibition Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation STAT3->Survival Metastasis Metastasis STAT3->Metastasis

Inhibition of Src kinase signaling by Dasatinib.

The provided data and protocols offer a foundational resource for researchers working with 2-aminothiazole compounds. The crystallographic information is essential for computational modeling studies, such as docking and molecular dynamics, which can predict binding affinities and guide the design of new, more potent derivatives. The visualization of the Src signaling pathway, a key target for many anticancer drugs, illustrates the mechanism of action for dasatinib and provides a framework for understanding how other 2-aminothiazole-based kinase inhibitors may function.[6][7][8] By leveraging this structural and mechanistic understanding, the development of next-generation therapeutics can be significantly accelerated.

References

Comparative study of different synthetic routes to 2-aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The development of efficient and versatile synthetic methods to access this privileged structure is, therefore, of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of various synthetic routes to 2-aminothiazoles, from the classical Hantzsch synthesis to modern, more sustainable methodologies.

The Hantzsch Thiazole Synthesis: A Classic Still in Use

The most traditional and widely recognized method for synthesizing 2-aminothiazoles is the Hantzsch reaction, first described in the 19th century.[1][5] This method involves the condensation of an α-haloketone with a thiourea derivative.[1][5] While it remains a robust and widely used method, it often necessitates the handling of lachrymatory α-haloketones and can require harsh reaction conditions.[1]

The general mechanism proceeds through a nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.[1][6]

General Reaction Scheme:

Hantzsch_Synthesis alpha_haloketone α-Haloketone plus + alpha_haloketone->plus thiourea Thiourea aminothiazole 2-Aminothiazole thiourea->aminothiazole Condensation plus->thiourea h2o + H₂O aminothiazole->h2o hx + HX h2o->hx

Caption: General scheme of the Hantzsch 2-aminothiazole synthesis.

Modern Synthetic Approaches: Enhancing Efficiency and Sustainability

In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for the synthesis of 2-aminothiazoles. These modern approaches often offer advantages such as shorter reaction times, higher yields, and the avoidance of hazardous reagents.

One-Pot Syntheses

One-pot procedures have gained popularity as they improve reaction efficiency by avoiding the isolation and purification of intermediates.[7] Several one-pot methods for 2-aminothiazole synthesis have been developed, often starting from readily available ketones rather than pre-functionalized α-haloketones.[8]

A common strategy involves the in situ α-halogenation of a ketone followed by condensation with thiourea.[8] For instance, a facile one-pot synthesis can be achieved by reacting aromatic methyl ketones with thiourea in the presence of copper(II) bromide, which facilitates the initial α-bromination.[7] Another approach utilizes N-bromosuccinimide (NBS) for the in situ bromination.[9]

Experimental Workflow for a One-Pot Synthesis:

One_Pot_Workflow start Start: Ketone, Thiourea, Halogenating Agent reaction In situ α-halogenation and Cyclocondensation start->reaction workup Reaction Work-up reaction->workup product Product: 2-Aminothiazole workup->product

Caption: A generalized workflow for a one-pot synthesis of 2-aminothiazoles.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times from hours to minutes.[1][10] This technique provides rapid and uniform heating, leading to increased reaction rates and often higher yields.[1][10] Microwave-assisted Hantzsch synthesis and its variations have been successfully employed for the rapid and efficient synthesis of 2-aminothiazole libraries.[2][11] Solvent-free microwave-assisted synthesis of 2-aminothiazoles has also been reported, further enhancing the green credentials of this method.[12]

Green Chemistry Approaches

Modern synthetic strategies increasingly focus on sustainability. For 2-aminothiazole synthesis, this translates to the use of greener solvents, catalysts, and reaction conditions. Lactic acid, a biodegradable and environmentally benign solvent and catalyst, has been successfully used for the one-pot synthesis of 2-aminothiazoles from aralkyl ketones.[9] Syntheses in aqueous media have also been developed, offering an attractive alternative to traditional organic solvents.[11][13] Furthermore, visible-light-induced methods are being explored as a green and efficient way to construct the 2-aminothiazole skeleton at room temperature.[14]

Comparative Data of Synthetic Routes

The following table summarizes the key parameters for different synthetic routes to 2-aminothiazoles, allowing for a direct comparison of their performance.

Synthetic RouteKey ReagentsCatalyst/ConditionsReaction TimeYield (%)Key AdvantagesDisadvantages
Hantzsch Synthesis (Classical) α-Haloketone, ThioureaReflux in ethanolSeveral hours50-90+[15]Robust, well-establishedUse of lachrymatory α-haloketones, often harsh conditions[1]
One-Pot Synthesis (CuBr₂) Aromatic methyl ketone, ThioureaCopper(II) bromideNot specified68-90[7]Avoids handling of α-haloketones, efficient[7]Use of a metal catalyst
One-Pot Synthesis (NBS) Aralkyl ketone, ThioureaN-Bromosuccinimide, Lactic acid10-15 minutesGood to excellent[9]Rapid, green solvent/catalyst[9]Requires specific brominating agent
Microwave-Assisted Synthesis α-Haloketone, ThioureaMicrowave irradiation (solvent or solvent-free)1-20 minutes[11]81-97[11]Extremely rapid, high yields[1][10]Requires specialized microwave equipment
Visible-Light-Induced Synthesis Active methylene ketone, ThioureaVisible light, room temperatureNot specifiedHigh yields[14]Mild conditions, green chemistry[14]May require a photocatalyst
Aqueous Phase Synthesis Phenacyl bromide, ThioureaDiammonium hydrogen phosphate/DABCO, room temp.Not specifiedEfficientGreen solvent, mild conditions[13]Substrate scope may be limited

Detailed Experimental Protocols

General Procedure for the Classical Hantzsch Synthesis of 2-amino-4-phenylthiazole
  • In a round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[6]

  • Add methanol (5 mL) and a magnetic stir bar.[6]

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[6]

  • After cooling to room temperature, pour the reaction mixture into a beaker containing 5% sodium carbonate solution (20 mL) and swirl.[6]

  • Collect the precipitated solid by vacuum filtration through a Buchner funnel, washing the filter cake with water.[6]

  • Allow the solid to air dry to obtain the 2-amino-4-phenylthiazole product.[6]

General Procedure for a One-Pot Synthesis of 4-Aryl-2-aminothiazoles using Copper(II) Bromide
  • To a solution of the aromatic methyl ketone (1.0 mmol) in a suitable solvent, add thiourea (1.2 mmol) and copper(II) bromide (2.0 mmol).[7]

  • Reflux the reaction mixture for the appropriate time as monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into water and neutralize with a suitable base (e.g., NaHCO₃).[7]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 2-aminothiazole.

General Procedure for Microwave-Assisted Synthesis of 2-Amino-4-arylthiazoles in Water
  • In a microwave reaction vessel, combine the appropriate aracyl bromide (e.g., phenacyl bromide, 0.0036 mol) and N-arylthiourea (0.003 mol).[11]

  • Add water (5 mL) to the vessel.[11]

  • Irradiate the reaction mixture in a microwave synthesizer (e.g., at 40 W) for the specified time (typically 1-20 minutes), monitoring the reaction progress by TLC.[11]

  • Upon completion, the solid product that separates is collected by filtration, washed with water, and recrystallized to yield the pure 2-amino-4-arylthiazole.[11]

Conclusion

The synthesis of 2-aminothiazoles has evolved significantly from the classical Hantzsch reaction. While the Hantzsch synthesis remains a valuable tool, modern methods offer substantial improvements in terms of efficiency, safety, and environmental impact. One-pot procedures streamline the synthetic process, while microwave-assisted and green chemistry approaches provide rapid and sustainable routes to this important heterocyclic scaffold. The choice of synthetic route will depend on factors such as the desired substitution pattern, available starting materials and equipment, and the desired scale of the reaction. The continued development of novel synthetic methodologies will undoubtedly further facilitate the exploration of the vast chemical space and biological potential of 2-aminothiazole derivatives.

References

Comparative In Silico Docking Analysis of (2-Amino-1,3-thiazol-5-yl)methanol Derivatives as Potential Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the virtual screening and comparative assessment of (2-Amino-1,3-thiazol-5-yl)methanol derivatives. This guide provides an objective comparison of their potential efficacy against Aurora kinases, supported by molecular docking data and detailed experimental methodologies.

The quest for novel and effective anticancer therapeutics has led to the exploration of various heterocyclic scaffolds, among which the 2-aminothiazole core has emerged as a privileged structure in medicinal chemistry.[1][2][3] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent inhibition of various kinases crucial for cancer progression.[4] This guide focuses on a specific subset, this compound derivatives, and their potential as inhibitors of Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in human tumors.[5][6]

Comparative Docking Performance of 2-Aminothiazole Derivatives against Aurora Kinase A

To evaluate the potential of this compound derivatives as Aurora kinase inhibitors, a comparative in silico docking study was conducted. While specific comparative data for a series of this compound derivatives is limited in publicly available literature, a study on broader 2-amino thiazole derivatives targeting Aurora kinase provides valuable insights into the structural requirements for effective binding.[7] The following table summarizes the docking scores of newly designed 2-amino thiazole derivatives against the Aurora kinase A protein (PDB ID: 1MQ4), highlighting key derivatives with excellent binding interactions.[7][8]

Derivative IDDocking Score (kcal/mol)Key Interacting Residues
1a -9.67 Not explicitly detailed in the abstract
2a ExcellentNot explicitly detailed in the abstract
3e ExcellentNot explicitly detailed in the abstract
4d ExcellentNot explicitly detailed in the abstract
5d ExcellentNot explicitly detailed in the abstract
6d ExcellentNot explicitly detailed in the abstract

Data sourced from a quantitative structure-activity relationship (QSAR) and molecular docking study on 2-amino thiazole derivatives as prospective Aurora kinase inhibitors.[7][8]

Alternative Scaffolds and Their Performance

The broader class of 2-aminothiazole derivatives has been extensively studied against various kinases. For instance, Dasatinib (BMS-354825), a potent pan-Src kinase inhibitor, features a 2-aminothiazole core and has demonstrated significant clinical efficacy in treating chronic myelogenous leukemia.[9] Structure-activity relationship (SAR) studies on other 2-aminothiazole series have identified compounds with nanomolar to subnanomolar potencies in biochemical and cellular assays against Src family kinases.[9] These findings underscore the versatility of the 2-aminothiazole scaffold and provide a benchmark for the development of novel derivatives, including those based on the this compound backbone.

Experimental Protocols

In Silico Molecular Docking Protocol for Aurora Kinase Inhibitors

The following protocol outlines a general procedure for performing molecular docking studies of potential inhibitors against Aurora kinase A.

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the target protein, Aurora kinase A (e.g., PDB ID: 1MQ4), is retrieved from the Protein Data Bank.

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms and Kollman charges are added to the protein.

    • The 3D structures of the this compound derivatives (ligands) are generated and optimized using a suitable molecular modeling software. Gasteiger partial charges are assigned to the ligands.[9]

  • Grid Generation:

    • A grid box is defined around the active site of the Aurora kinase A protein. The grid box dimensions are set to encompass the entire binding pocket to allow for flexible ligand docking.[10]

  • Molecular Docking:

    • Automated docking is performed using software such as AutoDock.[7] The program explores various conformations and orientations of the ligand within the protein's active site.

    • The Lamarckian genetic algorithm is commonly employed for ligand docking simulations.

  • Analysis of Docking Results:

    • The docking results are analyzed based on the binding energy (docking score) and the interaction patterns between the ligand and the protein's active site residues.

    • Key hydrogen bonds and hydrophobic interactions are identified to understand the binding mode of the most promising derivatives.[9]

General Synthesis of 2-Aminothiazole Derivatives

A common method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. A general procedure is outlined below.

  • Reaction Setup:

    • An α-haloketone is reacted with a thiourea derivative in a suitable solvent, such as ethanol.

  • Cyclization:

    • The reaction mixture is typically heated under reflux to facilitate the cyclization and formation of the 2-aminothiazole ring.

  • Purification:

    • The resulting product is purified using standard techniques such as recrystallization or column chromatography to yield the desired 2-aminothiazole derivative.

For specific synthesis of this compound derivatives, a suitable starting material would be a 1-halo-3-hydroxypropan-2-one derivative.

Visualizing the Aurora Kinase Signaling Pathway and Experimental Workflow

Aurora Kinase Signaling Pathway in Cancer

Aurora kinases play a pivotal role in cell cycle regulation, and their dysregulation is a hallmark of many cancers. They are involved in centrosome separation, spindle assembly, and cytokinesis.[11][12] Overexpression of Aurora kinases can lead to genomic instability and aneuploidy, contributing to tumorigenesis.[12] They interact with and phosphorylate several key proteins in cell cycle progression, including p53, and can activate pro-survival pathways like NF-κB and PI3K/Akt.[11][13]

Aurora_Kinase_Signaling_Pathway cluster_upstream Upstream Regulators cluster_aurora Aurora Kinases cluster_downstream Downstream Effectors & Pathways Myc Myc Aurora_A Aurora_A Myc->Aurora_A Upregulates p53 p53 Aurora_A->p53 Inhibits NF_kB NF_kB Aurora_A->NF_kB Activates PI3K_Akt PI3K_Akt Aurora_A->PI3K_Akt Activates Aurora_B Aurora_B Cell_Cycle_Progression Cell_Cycle_Progression Aurora_B->Cell_Cycle_Progression Regulates Apoptosis Apoptosis p53->Apoptosis Induces Tumorigenesis Tumorigenesis NF_kB->Tumorigenesis Promotes PI3K_Akt->Tumorigenesis Promotes Cell_Cycle_Progression->Tumorigenesis Apoptosis->Tumorigenesis

Caption: Aurora Kinase Signaling Pathway in Cancer.

In Silico Drug Discovery Workflow

The process of identifying and evaluating potential drug candidates through computational methods follows a structured workflow, from initial library screening to detailed molecular dynamics simulations.

In_Silico_Workflow Compound_Library Compound_Library Virtual_Screening Virtual_Screening Compound_Library->Virtual_Screening Molecular_Docking Molecular_Docking Virtual_Screening->Molecular_Docking Hit_Identification Hit_Identification Molecular_Docking->Hit_Identification Lead_Optimization Lead_Optimization Hit_Identification->Lead_Optimization Promising Hits MD_Simulations MD_Simulations Lead_Optimization->MD_Simulations Experimental_Validation Experimental_Validation MD_Simulations->Experimental_Validation

Caption: In Silico Drug Discovery Workflow.

References

A Comparative Guide to Thiazole Synthesis: Benchmarking a Novel Copper-Catalyzed Method Against Traditional and Modern Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and versatile synthesis of the thiazole scaffold is a critical endeavor. This five-membered heterocycle is a cornerstone of medicinal chemistry, appearing in a multitude of clinically approved drugs. This guide provides an objective, data-driven comparison of a novel copper-catalyzed thiazole synthesis against the traditional Hantzsch and Cook-Heilbron methods, as well as a modern microwave-assisted variation of the Hantzsch synthesis.

The thiazole ring's unique electronic properties and ability to engage in various biological interactions have cemented its importance in pharmaceuticals. Consequently, the development of robust and efficient synthetic routes to access diverse thiazole derivatives remains an active area of research. This guide delves into a comparative analysis of four distinct methods, evaluating their performance based on yield, reaction conditions, substrate scope, and overall efficiency.

Quantitative Comparison of Thiazole Synthesis Methods

To facilitate a clear and direct comparison, the following table summarizes the key quantitative data for the synthesis of representative thiazole derivatives using the four selected methods.

MethodRepresentative TransformationReaction ConditionsReaction TimeYield (%)
Traditional Hantzsch Synthesis 2-Bromoacetophenone + Thiourea → 2-Amino-4-phenylthiazoleMethanol, Heat30 min99%
Traditional Cook-Heilbron Synthesis Dithiophenylacetic acid + Aminoacetonitrile → 5-Amino-2-benzylthiazoleRoom TemperatureNot SpecifiedGood
Microwave-Assisted Hantzsch Synthesis 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone + N-phenylthioureaMethanol, 90°C, Microwave30 min95%
Novel Copper-Catalyzed Synthesis Phenylglyoxal oxime + Acetic anhydride + KSCN → 2-Amino-4-phenylthiazoleToluene, 120°C, CuI (catalyst)24 h81%

Visualizing the Synthetic Pathways

To further elucidate the discussed synthetic strategies, the following diagrams illustrate the general workflow and the reaction mechanisms of the traditional and novel copper-catalyzed methods.

Benchmark_Workflow cluster_traditional Traditional Methods cluster_modern Modern Methods Hantzsch Hantzsch Benchmarking Benchmarking Hantzsch->Benchmarking Cook-Heilbron Cook-Heilbron Cook-Heilbron->Benchmarking Microwave Hantzsch Microwave Hantzsch Microwave Hantzsch->Benchmarking Copper-Catalyzed Copper-Catalyzed Copper-Catalyzed->Benchmarking Thiazole Synthesis Thiazole Synthesis Thiazole Synthesis->Hantzsch Thiazole Synthesis->Cook-Heilbron Thiazole Synthesis->Microwave Hantzsch Thiazole Synthesis->Copper-Catalyzed

Caption: General workflow for benchmarking thiazole synthesis methods.

Traditional Synthesis Mechanisms

The Hantzsch and Cook-Heilbron syntheses represent the classical foundations of thiazole chemistry.

Traditional_Mechanisms cluster_hantzsch Hantzsch Synthesis cluster_cook_heilbron Cook-Heilbron Synthesis A1 α-Haloketone C1 Nucleophilic Attack A1->C1 B1 Thioamide B1->C1 D1 Cyclization C1->D1 E1 Dehydration D1->E1 F1 Thiazole E1->F1 A2 α-Aminonitrile C2 Addition A2->C2 B2 Carbon Disulfide B2->C2 D2 Intramolecular Cyclization C2->D2 E2 Tautomerization D2->E2 F2 5-Aminothiazole E2->F2

Caption: Reaction mechanisms for traditional thiazole syntheses.

Novel Copper-Catalyzed Synthesis Mechanism

The novel copper-catalyzed approach offers a distinct pathway to the thiazole core, avoiding some of the limitations of traditional methods.

Copper_Catalyzed_Mechanism Start Oxime + Anhydride + KSCN Cu(I) Catalyst Cu(I) Catalyst Start->Cu(I) Catalyst Intermediate A Copper-vinylidene Cu(I) Catalyst->Intermediate A Intermediate B Radical Intermediate Intermediate A->Intermediate B N-O bond cleavage Intermediate C Cyclized Intermediate Intermediate B->Intermediate C C-S/C-N bond formation Product Thiazole Intermediate C->Product Reductive Elimination

Caption: Proposed mechanism for the copper-catalyzed thiazole synthesis.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Traditional Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a classic example of the Hantzsch synthesis, known for its high yield and straightforward procedure.

Materials:

  • 2-Bromoacetophenone (1.00 g, 5.02 mmol)

  • Thiourea (0.57 g, 7.49 mmol)

  • Methanol (10 mL)

  • 5% Sodium carbonate solution

  • Deionized water

Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone and thiourea.

  • Add methanol to the flask and stir the mixture at room temperature for 30 minutes.

  • After 30 minutes, slowly add 5% sodium carbonate solution to the reaction mixture until the pH is basic, resulting in the precipitation of a solid.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum to obtain 2-amino-4-phenylthiazole.

Expected Yield: ~99%

Protocol 2: Traditional Cook-Heilbron Synthesis of 5-Amino-2-benzylthiazole

This method provides access to 5-aminothiazoles under mild conditions.[1]

Materials:

  • Dithiophenylacetic acid

  • Aminoacetonitrile

  • Ethanol

Procedure:

  • Dissolve dithiophenylacetic acid and aminoacetonitrile in ethanol at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to yield 5-amino-2-benzylthiazole.

Note: While specific reaction times and yields are not always detailed in historical literature, the Cook-Heilbron synthesis is generally considered to provide good yields under mild conditions.[1]

Protocol 3: Microwave-Assisted Hantzsch Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine

This protocol demonstrates the acceleration of the Hantzsch reaction using microwave irradiation, leading to significantly reduced reaction times.[2]

Materials:

  • 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol)

  • N-phenylthiourea (1 mmol)

  • Methanol (2 mL)

Procedure:

  • In a specialized microwave reaction vessel, combine 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone and N-phenylthiourea.

  • Add methanol to the vessel and cap it securely.

  • Place the vessel in a microwave reactor and irradiate at 90°C for 30 minutes.

  • After cooling, the precipitated product is collected by filtration and washed with cold ethanol to afford the pure N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine.

Expected Yield: 95%[2]

Protocol 4: Novel Copper-Catalyzed Synthesis of 2-Amino-4-phenylthiazole

This method represents a modern approach to thiazole synthesis, utilizing a copper catalyst to construct the heterocyclic ring from readily available starting materials.[3]

Materials:

  • Phenylglyoxal oxime (0.2 mmol)

  • Acetic anhydride (0.4 mmol)

  • Potassium thiocyanate (KSCN) (0.4 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • Toluene (1.0 mL)

Procedure:

  • To a sealed reaction tube, add phenylglyoxal oxime, acetic anhydride, potassium thiocyanate, and copper(I) iodide.

  • Add toluene to the tube and seal it.

  • Heat the reaction mixture at 120°C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to give 2-amino-4-phenylthiazole.

Expected Yield: 81%[3]

Comparison of Substrate Scope and Limitations

Hantzsch Synthesis:

  • Substrate Scope: This method is highly versatile and tolerates a wide range of α-haloketones and thioamides, allowing for the synthesis of diversely substituted thiazoles.[4] Both electron-donating and electron-withdrawing groups are generally well-tolerated on the aromatic rings of the substrates.

  • Limitations: The primary limitation is the requirement for α-haloketones, which can be lachrymators and may not be readily available for all desired substitution patterns. The reaction can also be sensitive to steric hindrance near the reaction centers.

Cook-Heilbron Synthesis:

  • Substrate Scope: This synthesis is particularly useful for preparing 5-aminothiazoles. The substitution at the 2- and 4-positions can be varied by choosing different α-aminonitriles and dithioacids or their equivalents.[1]

  • Limitations: The substrate scope is more limited compared to the Hantzsch synthesis, primarily yielding 5-amino substituted thiazoles. The availability of a variety of α-aminonitriles and dithioacids can also be a constraint.

Microwave-Assisted Hantzsch Synthesis:

  • Substrate Scope: The substrate scope is similar to the conventional Hantzsch synthesis but with the added benefit of significantly reduced reaction times, which can sometimes allow for the use of less stable substrates.[2][5]

  • Limitations: Requires specialized microwave equipment. While it accelerates the reaction, it does not overcome the fundamental limitation of requiring α-haloketones.

Novel Copper-Catalyzed Synthesis:

  • Substrate Scope: This method demonstrates good functional group tolerance, with both electron-donating and electron-withdrawing groups on the oxime being well-tolerated.[3] It provides a valuable alternative for constructing the thiazole ring from different starting materials.

  • Limitations: The reaction requires a catalyst and may necessitate longer reaction times compared to the microwave-assisted Hantzsch synthesis. The scope of anhydrides and the efficiency with highly hindered substrates may require further exploration. The use of a transition metal catalyst, although in catalytic amounts, might be a consideration for certain applications where metal contamination is a concern.

Conclusion

The choice of a synthetic method for preparing thiazole derivatives depends on the specific target molecule, desired substitution pattern, and the available resources.

  • The Hantzsch synthesis remains a robust and high-yielding method for a wide variety of thiazoles, with the microwave-assisted variation offering a significant improvement in terms of reaction time.

  • The Cook-Heilbron synthesis is a valuable tool for accessing 5-aminothiazoles under mild conditions.

  • The novel copper-catalyzed synthesis presents an attractive modern alternative, expanding the toolbox for thiazole synthesis from different starting materials and avoiding the use of lachrymatory α-haloketones.

This comparative guide provides researchers with the necessary data and protocols to make an informed decision on the most suitable method for their synthetic endeavors in the pursuit of novel and impactful thiazole-containing molecules.

References

A Comparative Guide to the Elemental Analysis of Novel (2-Amino-1,3-thiazol-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the precise characterization of newly synthesized compounds is a critical step. This guide provides a comparative analysis of the elemental composition of several recently developed (2-Amino-1,3-thiazol-5-yl)methanol analogues and related 2-aminothiazole derivatives, supported by experimental data from peer-reviewed studies.

Elemental Composition: A Comparative Analysis

The elemental analysis of newly synthesized thiazole derivatives is fundamental to confirming their molecular formula and purity. The following table summarizes the theoretical and experimentally determined elemental composition (Carbon, Hydrogen, and Nitrogen) of various this compound derivatives and related compounds. The data reveals a high degree of correlation between the calculated and found values, typically within a ±0.4% margin, indicating the successful synthesis of the target molecules.[1]

CompoundMolecular FormulaAnalysis% Carbon (C)% Hydrogen (H)% Nitrogen (N)% OtherReference
5-((2-((2,4-Dimethoxybenzylidene) amino)-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol C₁₆H₁₆N₄O₃S₂Calcd.51.124.3214.93-[2]
Found51.054.2814.88-[2]
4-(((4-((5-Mercapto-1,3,4-oxadiazol-2-yl) methyl)-5-methylthiazol-2-yl) imino)methyl)-2-methoxyphenol C₁₅H₁₄N₄O₃S₂Calcd.49.793.9615.56-[2]
Found49.713.8915.46-[2]
5-((2-((4-(Dimethylamino) benzylidene)amino)-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol C₁₆H₁₇N₅OS₂Calcd.53.484.8319.57-[2]
Found53.464.7719.48-[2]
2-amino-4-(4-bromophenyl)thiazole C₉H₇BrN₂SCalcd.42.362.7610.9712.56 (S), 31.31 (Br)[3]
5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amine C₁₀H₁₀N₄S₂Calcd.47.984.0322.38-[4]
Found48.053.8922.24-[4]
7-Methyl-3-(4-methyl-2-(methylamino)thiazol-5-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one C₁₂H₁₂N₄OS₂Calcd.49.304.1419.16-[4]
Found49.454.0519.02-[4]

Experimental Protocols

The accurate determination of elemental composition relies on precise and standardized experimental procedures. The general workflow for the synthesis and elemental analysis of these thiazole derivatives is outlined below.

General Synthesis of 2-Aminothiazole Derivatives

A common and versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide. The specific derivatives listed in the table were synthesized through multi-step reactions, often starting from simpler thiazole precursors which are then further modified. For instance, the synthesis of the oxadiazole-containing derivatives involved the reaction of a 2-amino-5-methylthiazole precursor with various substituted aldehydes to form Schiff bases.[2]

Elemental Analysis

The elemental analysis for carbon, hydrogen, and nitrogen is typically performed using a CHN elemental analyzer.

Instrumentation: A Perkin-Elmer CHN Elemental analyzer or a similar instrument is commonly used.[5]

Procedure:

  • A small, precisely weighed amount of the dried, purified compound is placed in a tin or silver capsule.

  • The sample is combusted at a high temperature (typically around 900-1000 °C) in a stream of oxygen.

  • The combustion products (CO₂, H₂O, and N₂) are carried by a helium stream through a series of columns.

  • These columns separate the gases, which are then detected by a thermal conductivity detector.

  • The instrument is calibrated using a standard compound of known composition, such as acetanilide.

  • The percentages of C, H, and N in the sample are then calculated by the instrument's software.

Visualizing the Workflow and Data Comparison

To further clarify the experimental process and the relationship between theoretical and experimental data, the following diagrams are provided.

Elemental_Analysis_Workflow cluster_Synthesis Synthesis cluster_Analysis Elemental Analysis cluster_Validation Validation Start Starting Materials (α-haloketone, thiourea) Reaction Hantzsch Thiazole Synthesis or other synthetic route Start->Reaction Purification Purification (Recrystallization, Chromatography) Reaction->Purification Sample_Prep Sample Preparation (Drying, Weighing) Purification->Sample_Prep CHN_Analyzer CHN Elemental Analyzer (Combustion) Sample_Prep->CHN_Analyzer Data_Acquisition Data Acquisition (Detection of CO₂, H₂O, N₂) CHN_Analyzer->Data_Acquisition Comparison Comparison of Experimental and Theoretical Values Data_Acquisition->Comparison

Caption: Experimental workflow for the synthesis and elemental analysis of thiazole derivatives.

Data_Comparison_Logic Theoretical Theoretical Elemental Composition (%) Difference Calculate Difference |Theoretical - Experimental| Theoretical->Difference Experimental Experimental Elemental Analysis Results (%) Experimental->Difference Acceptance Is Difference ≤ 0.4% ? Difference->Acceptance Conclusion_Success Conclusion: Structure Confirmed Acceptance->Conclusion_Success Yes Conclusion_Fail Conclusion: Further Purification or Structural Re-evaluation Needed Acceptance->Conclusion_Fail No

Caption: Logical flow for the validation of synthesized compounds via elemental analysis.

References

Illuminating the Path of Thiazole Synthesis: A Comparative Guide to Confirming Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of thiazole-based compounds, the definitive structural confirmation of reaction intermediates is a critical step. This guide provides an objective comparison of analytical techniques used to elucidate the structures of key intermediates in two prominent thiazole synthesis methodologies: the Hantzsch synthesis and the Cook-Heilbron synthesis. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary tools to unambiguously characterize these transient species.

The thiazole ring is a cornerstone of many pharmaceutical agents, and its synthesis has been a subject of intense study. Understanding the reaction mechanisms and confirming the structures of fleeting intermediates are paramount for optimizing reaction conditions, improving yields, and ensuring the desired regioselectivity. This guide focuses on the practical application of modern analytical techniques to provide unequivocal evidence for the structure of these intermediates.

Comparing the Intermediates of Hantzsch and Cook-Heilbron Syntheses

The Hantzsch and Cook-Heilbron syntheses are two of the most widely employed methods for constructing the thiazole core. Each proceeds through distinct intermediates, the characterization of which provides insight into the reaction pathway.

In the Hantzsch thiazole synthesis , an α-haloketone reacts with a thioamide. The reaction is postulated to proceed through a 4-hydroxy-2,3-dihydrothiazole (also referred to as a hydroxythiazoline) intermediate, which then dehydrates to form the aromatic thiazole ring.[1]

The Cook-Heilbron thiazole synthesis , on the other hand, involves the reaction of an α-aminonitrile with carbon disulfide or a related reagent.[2] This pathway is understood to involve a 5-imino-4,5-dihydro-1,3-thiazole-2-thiol intermediate, which subsequently undergoes tautomerization to yield the final 5-aminothiazole product.[2]

The structural differences between these intermediates give rise to distinct spectroscopic signatures, which can be leveraged for their identification and confirmation.

Spectroscopic and Crystallographic Data for Intermediate Confirmation

A multi-technique approach is often necessary for the unambiguous structural elucidation of reaction intermediates. Here, we compare the expected and reported data from key analytical methods for the intermediates of both the Hantzsch and Cook-Heilbron syntheses.

Analytical Technique Hantzsch Intermediate (4-Hydroxy-2,3-dihydrothiazole) Cook-Heilbron Intermediate (5-Imino-4,5-dihydro-1,3-thiazole-2-thiol)
¹H NMR Characteristic signals for the proton on the carbon bearing the hydroxyl group (C4-H) and protons adjacent to the nitrogen and sulfur atoms.Signals corresponding to the imino proton and the thiol proton, which are exchangeable with D₂O.
¹³C NMR A signal for the carbon atom attached to the hydroxyl group (C4) in the aliphatic region.Resonances for the imino carbon (C=N) and the carbon of the thione group (C=S).
FT-IR A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The absence of a strong C=O stretch from the starting α-haloketone.Absorption bands for the N-H and S-H stretching vibrations, as well as a characteristic C=N stretching frequency. A strong absorption around 2550 cm⁻¹ can indicate the S-H thiol group.[3]
Mass Spectrometry The molecular ion peak corresponding to the mass of the hydrated, non-aromatic intermediate.The molecular ion peak confirming the elemental composition of the cyclized, but not yet tautomerized, intermediate.
X-ray Crystallography Provides the definitive three-dimensional structure, confirming the presence of the hydroxyl group and the dihydrothiazole ring.Unambiguously determines the atomic connectivity, bond lengths, and angles, confirming the imino and thiol functionalities and the dihydrothiazole-thione core.

Experimental Protocols for Intermediate Isolation and Characterization

The transient nature of these intermediates often makes their isolation and characterization challenging. Below are generalized protocols that can be adapted for specific substrates.

Isolation and Characterization of the Hantzsch 4-Hydroxy-2,3-dihydrothiazole Intermediate

This protocol is based on a solid-phase synthesis approach where the reaction can be stopped at the intermediate stage.

Experimental Protocol:

  • Reaction Setup: In a mortar, combine the α-bromoketone (1 mmol), thioamide (1 mmol), and a controlled, sub-stoichiometric amount of a solid base such as sodium carbonate.

  • Reaction Monitoring: Grind the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Once the starting materials are consumed and a new, more polar spot corresponding to the intermediate is observed, quench the reaction by adding a non-polar solvent (e.g., hexane) and filter the solid.

  • Purification: The crude solid can be washed with a cold, non-polar solvent to remove any unreacted starting materials. Further purification may be achieved by recrystallization from a suitable solvent system if the intermediate is stable enough.

  • Characterization:

    • FT-IR Spectroscopy: Acquire the IR spectrum of the isolated solid. Look for the characteristic broad O-H stretch and the disappearance of the ketone C=O stretch.

    • NMR Spectroscopy: Dissolve the isolated intermediate in a suitable deuterated solvent (e.g., DMSO-d₆) at low temperature to prevent dehydration. Acquire ¹H and ¹³C NMR spectra.

    • Mass Spectrometry: Analyze the isolated intermediate by a soft ionization mass spectrometry technique (e.g., ESI-MS) to determine its molecular weight.

    • X-ray Crystallography: If suitable crystals can be obtained, perform single-crystal X-ray diffraction for definitive structural confirmation.

Characterization of the Cook-Heilbron 5-Imino-4,5-dihydro-1,3-thiazole-2-thiol Intermediate

The isolation of this intermediate can be challenging due to its rapid tautomerization to the aromatic 5-aminothiazole. In-situ monitoring and rapid analysis are often employed.

Experimental Protocol:

  • Reaction Setup: Dissolve the α-aminonitrile (1 mmol) in a suitable solvent (e.g., ethanol) and add carbon disulfide (1.2 mmol) at room temperature.

  • Reaction Monitoring: Monitor the reaction at low temperature using in-situ FT-IR or NMR spectroscopy.

  • Characterization (In-situ):

    • FT-IR Spectroscopy: Use an attenuated total reflectance (ATR) FT-IR probe to monitor the reaction mixture in real-time. Look for the appearance of characteristic bands for the C=N and S-H groups.

    • NMR Spectroscopy: Conduct the reaction in an NMR tube at low temperature. Acquire ¹H NMR spectra at regular intervals to observe the formation of the intermediate and its subsequent tautomerization. The disappearance of the nitrile peak from the starting material and the appearance of new signals corresponding to the intermediate can be tracked.

  • Isolation (if possible): If the intermediate is sufficiently stable under specific conditions (e.g., low temperature, aprotic solvent), attempt to precipitate it by adding a non-polar anti-solvent and rapidly filtering under an inert atmosphere.

  • Definitive Structure Confirmation:

    • X-ray Crystallography: While challenging, obtaining crystals of the intermediate or a stabilized derivative provides the most conclusive structural evidence.

Visualizing the Confirmation Workflow

The logical flow for confirming the structure of a reaction intermediate can be visualized as follows:

G Workflow for Thiazole Intermediate Structure Confirmation cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic & Crystallographic Analysis Hantzsch Synthesis Hantzsch Synthesis Isolate Intermediate Isolate Intermediate Hantzsch Synthesis->Isolate Intermediate Cook-Heilbron Synthesis Cook-Heilbron Synthesis Cook-Heilbron Synthesis->Isolate Intermediate FT-IR FT-IR Isolate Intermediate->FT-IR NMR (1H, 13C) NMR (1H, 13C) Isolate Intermediate->NMR (1H, 13C) Mass Spec Mass Spec Isolate Intermediate->Mass Spec X-ray Crystallography X-ray Crystallography Isolate Intermediate->X-ray Crystallography Preliminary Structure Preliminary Structure FT-IR->Preliminary Structure NMR (1H, 13C)->Preliminary Structure Mass Spec->Preliminary Structure Confirmed Structure Confirmed Structure X-ray Crystallography->Confirmed Structure Preliminary Structure->Confirmed Structure

Caption: Logical workflow for the confirmation of thiazole reaction intermediates.

By employing a combination of these analytical techniques and following meticulous experimental protocols, researchers can confidently confirm the structures of the key intermediates in Hantzsch and Cook-Heilbron thiazole syntheses. This detailed understanding is crucial for the rational design and efficient production of novel thiazole-containing molecules with potential applications in medicine and materials science.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.